Drostanolone acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H34O3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H34O3/c1-13-12-22(4)15(11-19(13)24)5-6-16-17-7-8-20(25-14(2)23)21(17,3)10-9-18(16)22/h13,15-18,20H,5-12H2,1-4H3/t13-,15+,16+,17+,18+,20+,21+,22+/m1/s1 |
InChI Key |
KYSIZRLLLZQVFF-UAVNDZOYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)C)C)CC1=O)C |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4OC(=O)C)C)CC1=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Drostanolone Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drostanolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT), and its ester derivatives are of significant interest in medicinal chemistry and pharmacology. This technical guide provides a detailed overview of the synthesis and characterization of drostanolone acetate. It includes a proposed synthetic pathway, experimental protocols for synthesis and characterization, and a summary of spectroscopic data. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and steroid chemistry.
Introduction
Drostanolone, chemically known as 2α-methyl-5α-androstan-17β-ol-3-one, is a modified form of dihydrotestosterone.[1] The addition of a methyl group at the C2α position enhances its anabolic properties while reducing its androgenic effects compared to the parent hormone.[1] Esterification of the 17β-hydroxyl group, in this case with an acetyl group to form this compound, is a common strategy to increase the compound's half-life upon administration.[2] This guide details the chemical synthesis and analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-stage process: first, the synthesis of the drostanolone core, followed by the esterification of the 17β-hydroxyl group.
Synthesis of Drostanolone from Dihydrotestosterone (DHT)
A common route for the synthesis of drostanolone begins with dihydrotestosterone (androstan-17β-ol-3-one).[1] The process involves the introduction of a 2α-methyl group.
Reaction Scheme:
Caption: Synthesis pathway of Drostanolone from DHT.
Experimental Protocol (Adapted from general steroid synthesis literature): [1]
-
Formation of 2-Hydroxymethylene-dihydrotestosterone: Dihydrotestosterone is treated with methyl formate in the presence of a strong base such as sodium methoxide. This reaction introduces a formyl group at the C2 position, which exists in its enol form.
-
Reduction to 2-Methyl-dihydrotestosterone: The resulting 2-hydroxymethylene intermediate is subjected to catalytic hydrogenation using a palladium or platinum catalyst. This step reduces the formyl group to a methyl group. The initial product of this hydrogenation is predominantly the 2β-methyl isomer due to the steric hindrance of the angular methyl groups.
-
Epimerization to Drostanolone (2α-Methyl-dihydrotestosterone): The 2β-methyl isomer is then treated with a strong base to induce epimerization to the more thermodynamically stable 2α-methyl isomer, yielding drostanolone.
Synthesis of this compound from Drostanolone
The final step is the esterification of the 17β-hydroxyl group of drostanolone.
Reaction Scheme:
Caption: Esterification of Drostanolone to this compound.
Experimental Protocol (Proposed, based on analogous steroid acetylations): [3]
-
Reaction Setup: Dissolve drostanolone in a suitable solvent such as pyridine.
-
Acetylation: Add acetic anhydride to the solution. The reaction is typically carried out at room temperature and stirred for several hours.
-
Work-up: Pour the reaction mixture into water to hydrolyze any excess acetic anhydride.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/hexane).
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for this compound, based on data from closely related compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Based on data for Drostanolone Propionate[4])
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-17 | ~4.6 | t | ~8-9 |
| CH₃ (acetate) | ~2.0 | s | - |
| H-19 (CH₃) | ~1.0-1.1 | s | - |
| H-2α (CH₃) | ~1.0 | d | ~6-7 |
| H-18 (CH₃) | ~0.8 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Based on general steroid data and dihydrotestosterone acetate[5])
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ketone, C3) | ~210-212 |
| C=O (ester) | ~170-171 |
| C-17 | ~82-83 |
| C-5 | ~46-47 |
| C-2 | ~44-45 |
| C-10 | ~38-39 |
| C-13 | ~42-43 |
| CH₃ (acetate) | ~21-22 |
| C-19 | ~11-12 |
| C-18 | ~11-12 |
| C-2α (CH₃) | ~14-15 |
Experimental Protocol for NMR Spectroscopy: [4][6]
-
Sample Preparation: Dissolve the sample in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: For quantitative analysis, ensure a sufficient relaxation delay between scans.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 3: Predicted Mass Spectrometry Data for this compound (Based on data for Drostanolone Propionate[7])
| Ion | Predicted m/z | Description |
| [M]⁺ | 346.5 | Molecular Ion |
| [M - CH₃COOH]⁺ | 286.4 | Loss of acetic acid |
| Further fragments | Varies | Characteristic steroid ring cleavages |
Experimental Protocol for Mass Spectrometry: [8]
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as gas chromatography (GC) or direct infusion.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Acquire the mass spectrum, noting the molecular ion peak and the fragmentation pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound (Based on data for Drostanolone Enanthate[9][10])
| Wavenumber (cm⁻¹) | Functional Group |
| ~1735 | C=O stretch (ester) |
| ~1710 | C=O stretch (ketone) |
| ~2850-2970 | C-H stretch (alkane) |
| ~1240 | C-O stretch (ester) |
Experimental Protocol for IR Spectroscopy: [11]
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
References
- 1. Drostanolone - Wikipedia [en.wikipedia.org]
- 2. Dromostanolone Propionate | C23H36O3 | CID 224004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2908693A - Process for the production of 2-methyldihydrotestosterones - Google Patents [patents.google.com]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. spectrabase.com [spectrabase.com]
- 6. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2α-Methyl-dihydrotestosterone propioate [webbook.nist.gov]
- 8. New drostanolone metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Dromostanolone | C20H32O2 | CID 6011 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Vitro Pharmacodynamics of Drostanolone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drostanolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), has been utilized clinically in the treatment of breast cancer.[1][2][3][4][5] Its acetate ester, drostanolone acetate, functions as a prodrug, releasing the active drostanolone molecule. This technical guide provides a comprehensive overview of the in-vitro pharmacodynamics of drostanolone, focusing on its interaction with the androgen receptor (AR), downstream signaling pathways, and its effects on relevant cell lines. Detailed experimental protocols for key in-vitro assays are provided to facilitate further research in this area.
Introduction
Drostanolone is a modified form of DHT, specifically 2α-methyl-dihydrotestosterone.[3] This structural modification enhances its anabolic properties and metabolic stability. As an AR agonist, drostanolone mimics the effects of endogenous androgens by binding to and activating the AR, a ligand-activated transcription factor that plays a crucial role in various physiological processes.[1][6] This guide delves into the molecular mechanisms of drostanolone's action as determined through in-vitro studies.
Androgen Receptor Binding and Activation
The primary mechanism of action for drostanolone is its direct interaction with the androgen receptor. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) on target genes, thereby modulating their transcription.
Quantitative Analysis of Androgen Receptor Binding
| Compound | Receptor | Parameter | Value | Reference Compound |
| Drostanolone | Androgen Receptor | Relative Binding Affinity (RBA) | 39% | Methyltrienolone (R1881) |
Note: The specific Ki or IC50 value for this compound in a competitive binding assay is not consistently reported in the available scientific literature. The RBA provides a comparative measure of binding affinity.
Functional Activity in Reporter Gene Assays
Reporter gene assays are instrumental in quantifying the functional consequence of AR binding, measuring the ability of a ligand to induce AR-mediated gene transcription. In these assays, a reporter gene (e.g., luciferase) is placed under the control of an androgen-responsive promoter.
Potency in AR-Mediated Transcription
While specific EC50 values for this compound in androgen receptor reporter gene assays are not widely published, as a potent AR agonist, it is expected to induce a dose-dependent increase in reporter gene activity. The following table provides a template for how such data would be presented.
| Compound | Cell Line | Reporter System | Parameter | Value (nM) |
| This compound | (e.g., HEK293, PC3-AR) | (e.g., MMTV-Luc) | EC50 | Data Not Available |
| Dihydrotestosterone (DHT) | HEK293 | ARE-Luciferase | EC50 | ~0.1-1 |
| Testosterone | HEK293 | ARE-Luciferase | EC50 | ~0.5-2 |
Effects on Cancer Cell Lines
Drostanolone has been investigated for its effects on various cancer cell lines, particularly those relevant to its clinical use in breast cancer and its potential implications in prostate cancer.
Proliferation Assays in Breast and Prostate Cancer Cells
The anti-proliferative effects of androgens in certain breast cancer cell lines, such as the estrogen receptor-positive MCF-7 line, are well-documented.[7] Conversely, in androgen-sensitive prostate cancer cell lines like LNCaP, androgens can have a biphasic effect on proliferation.
| Compound | Cell Line | Assay | Parameter | Value (µM) |
| Drostanolone Enanthate | PC-3 (Prostate) | MTT Assay | IC50 | 96.2 ± 3.0 |
| Metabolite of Drostanolone Enanthate | PC-3 (Prostate) | MTT Assay | IC50 | 51.8 ± 3.4 - 84.6 ± 6.4 |
Note: The provided IC50 values are for drostanolone enanthate and its metabolites, not this compound.[5] These values indicate a cytotoxic effect at higher concentrations in the PC-3 prostate cancer cell line.
Downstream Signaling Pathways
Activation of the androgen receptor by its ligands can trigger a cascade of intracellular signaling events beyond direct gene transcription. These non-genomic actions often involve the activation of kinase pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[8][9][10] These pathways are crucial regulators of cell proliferation, survival, and differentiation.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Drostanolone - Wikipedia [en.wikipedia.org]
- 4. Drostanolone propionate - Wikipedia [en.wikipedia.org]
- 5. Bio-Catalytic Structural Transformation of Anti-cancer Steroid, Drostanolone Enanthate with Cephalosporium aphidicola and Fusarium lini, and Cytotoxic Potential Evaluation of Its Metabolites against Certain Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. hormonebalance.org [hormonebalance.org]
- 8. Androgens activate mitogen-activated protein kinase signaling: role in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5α-androstane-3α,17β-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Unveiling the Solid-State Architecture of Drostanolone Esters: A Crystallographic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: While the precise crystal structure of drostanolone acetate remains to be publicly documented, this guide provides a comprehensive analysis of the crystallographic data available for its closely related and commercially significant esters: drostanolone propionate and drostanolone enanthate. The experimental methodologies and structural insights detailed herein serve as a robust proxy and a foundational resource for the solid-state characterization of this compound and other related steroid compounds.
Introduction
Drostanolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT), is utilized in its esterified forms, such as drostanolone propionate and drostanolone enanthate, to prolong its therapeutic activity. The crystal structure of these active pharmaceutical ingredients (APIs) is of paramount importance as it governs critical physicochemical properties including solubility, stability, and bioavailability. This technical guide offers a detailed examination of the known crystal structures of drostanolone propionate and enanthate, presenting the quantitative crystallographic data, the experimental protocols for their determination, and the biological pathway through which drostanolone exerts its effects.
Crystallographic Data of Drostanolone Esters
The solid-state forms of drostanolone propionate and drostanolone enanthate have been elucidated through X-ray diffraction techniques, revealing the existence of multiple polymorphs for the propionate ester. The key crystallographic parameters are summarized in the tables below.
Drostanolone Propionate Polymorphs
Three distinct polymorphic forms of drostanolone propionate have been identified, designated as Drost 1, Drost 2, and Drost 3[1][2].
| Parameter | Drost 1 | Drost 2 | Drost 3 |
| Empirical Formula | C₂₃H₃₆O₃ | C₂₃H₃₆O₃ | C₂₃H₃₆O₃ |
| Formula Weight | 360.53 | 360.53 | 360.53 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ | I2 |
| a (Å) | 11.423(1) | 9.146(3) | 9.591(3) |
| b (Å) | 20.151(1) | 9.591(3) | 9.512(4) |
| c (Å) | 7.003(1) | 9.512(4) | 9.146(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 91.38(4) | 91.38(4) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1610.9(3) | 834.9(5) | 834.9(5) |
| Z | 4 | 2 | 4 |
| Molecules per Asymmetric Unit | 1 | 1 | 2 |
| CCDC Deposition No. | 1956812 | 1956813 | 1956814 |
Drostanolone Enanthate Polymorph
A polymorph of drostanolone enanthate has been characterized, crystallizing in the monoclinic system[3][4].
| Parameter | Drostanolone Enanthate |
| Empirical Formula | C₂₇H₄₄O₃ |
| Formula Weight | 416.62 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.0864(5) |
| b (Å) | 6.3760(3) |
| c (Å) | 21.8006(8) |
| α (°) | 90 |
| β (°) | 90.765(4) |
| γ (°) | 90 |
| Volume (ų) | 1262.90(10) |
| Z | 2 |
| Molecules per Asymmetric Unit | 1 |
| Temperature (K) | 293(2) |
Experimental Protocols
The determination of the crystal structures of drostanolone esters involves a standardized workflow, from crystal growth to data analysis.
Crystal Growth
-
Drostanolone Propionate (Drost 2 and Drost 3): Single crystals suitable for X-ray diffraction were obtained by recrystallization. Drost 2 was crystallized from ethanol, while Drost 3 was obtained from acetone[1][2].
-
Drostanolone Enanthate: Single crystals were grown by slow evaporation of a solution of drostanolone enanthate in a 1:1 mixture of ethanol and ethyl acetate over seven days at a temperature of 4°C[4].
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is subjected to a monochromatic X-ray beam, and the diffraction patterns are collected using a diffractometer equipped with a sensitive detector. For the drostanolone enanthate structure, data was collected at 293 K[4].
-
Data Processing: The collected diffraction intensities are processed to yield a set of structure factors.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares on F².
Visualization of Methodologies and Pathways
Experimental Workflow for Single-Crystal X-ray Diffraction
The logical flow for determining a crystal structure is depicted below.
References
An In-depth Technical Guide to the Metabolic Pathway Identification of Drostanolone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the metabolic pathways of drostanolone acetate, a synthetic anabolic-androgenic steroid. The document details its biotransformation, the analytical methodologies for metabolite identification, and its mechanism of action. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.
Introduction
This compound is a synthetic derivative of dihydrotestosterone (DHT)[1][2]. It is administered via intramuscular injection as a prodrug, drostanolone propionate, which is then hydrolyzed to its active form, drostanolone[1]. Due to its anabolic properties, it has been used for performance enhancement in sports and is therefore a substance of interest in anti-doping research[3][4]. Understanding its metabolic fate is crucial for developing robust detection methods and for comprehending its physiological effects.
Metabolic Pathway of Drostanolone
The metabolism of drostanolone proceeds through Phase I and Phase II reactions, primarily in the liver, to increase its water solubility and facilitate its excretion in urine[1][5].
Phase I Metabolism
Phase I metabolism of drostanolone involves reduction and hydroxylation reactions. The primary metabolite identified is 3α-hydroxy-2α-methyl-5α-androstan-17-one[6][7][8][9]. This conversion is catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD)[1][2]. Other minor hydroxylated metabolites at various positions on the steroid nucleus have also been proposed[7].
Phase II Metabolism
Following Phase I reactions, drostanolone and its metabolites undergo conjugation with glucuronic acid or sulfate to form more polar and readily excretable compounds[3][4][9]. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The main conjugates identified in urine are glucuronides and sulfates of drostanolone metabolites[1][3][4].
A diagram of the metabolic pathway is presented below:
Caption: Metabolic pathway of this compound.
Quantitative Data on Drostanolone Metabolites
The detection of drostanolone metabolites in urine is a key aspect of anti-doping analysis. The following table summarizes the identified metabolites and their reported detection times.
| Metabolite ID | Metabolite Name | Conjugate Type | Detection Time (by Liquid-Liquid Extraction) | Reference |
| G1 | 2α-methyl-5α-androstan-17-one-3α-glucuronide | Glucuronide | Up to 29 days | [1][6][9] |
| S4 | 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate | Sulfate | Up to 24 days | [1][3][4] |
| - | 3α-hydroxy-2α-methyl-5α-androstan-17-one sulfate | Sulfate | Up to 24 days | [6][9] |
Mechanism of Action: Androgen Receptor Signaling
Drostanolone, as a derivative of DHT, exerts its physiological effects by binding to and activating the androgen receptor (AR)[1][2]. The AR is a ligand-activated transcription factor that, upon binding to an androgen, translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs). This binding initiates the transcription of target genes, leading to the anabolic and androgenic effects of the steroid.
The signaling pathway is illustrated in the following diagram:
Caption: Androgen Receptor Signaling Pathway.
Experimental Protocols for Metabolite Identification
The identification of drostanolone metabolites relies on sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
Urine samples are the primary matrix for drostanolone metabolite analysis. A general workflow for sample preparation is as follows:
-
Enzymatic Hydrolysis: To cleave the glucuronide and sulfate conjugates, urine samples are incubated with β-glucuronidase and arylsulfatase enzymes[6][10].
-
Extraction: The deconjugated steroids are then extracted from the urine matrix using either liquid-liquid extraction (LLE) with a solvent like diethyl ether or solid-phase extraction (SPE) with a C18 or mixed-mode cartridge[3][6][10].
-
Derivatization (for GC-MS): For GC-MS analysis, the extracted metabolites are derivatized, typically through silylation, to increase their volatility and improve their chromatographic properties[10][11].
The experimental workflow is depicted in the diagram below:
Caption: Experimental workflow for metabolite identification.
Instrumental Analysis
GC-MS: Gas chromatography is used to separate the derivatized metabolites based on their volatility and interaction with the stationary phase of the column. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides structural information for identification[4][11].
LC-MS/MS: Liquid chromatography separates the metabolites in the liquid phase. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by selecting a specific precursor ion (the metabolite of interest) and then fragmenting it to produce characteristic product ions for identification and quantification[3][4][10].
The following table provides typical parameters for these analytical methods.
| Parameter | GC-MS | LC-MS/MS |
| Column | Capillary column (e.g., HP-1) | C18 or similar reversed-phase |
| Carrier Gas/Mobile Phase | Helium | Acetonitrile/water gradient |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole, Ion Trap, or TOF | Triple Quadrupole or Q-TOF |
| Data Acquisition | Full scan and/or Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
Conclusion
The metabolic pathway of this compound involves hydrolysis to the active form, drostanolone, followed by Phase I reduction and hydroxylation, and subsequent Phase II conjugation to form glucuronides and sulfates, which are excreted in the urine. The identification of these metabolites is critical for anti-doping control and is achieved through sophisticated analytical protocols involving enzymatic hydrolysis, extraction, and analysis by GC-MS or LC-MS/MS. Drostanolone exerts its anabolic effects through the activation of the androgen receptor signaling pathway. This guide provides a foundational understanding of these processes for professionals in the fields of research, drug development, and analytical science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. weber.hu [weber.hu]
- 4. New drostanolone metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. apro-s.com [apro-s.com]
- 9. Searching for new long-term urinary metabolites of metenolone and drostanolone using gas chromatography-mass spectrometry with a focus on non-hydrolysed sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. dshs-koeln.de [dshs-koeln.de]
In Vivo Effects of Drostanolone Acetate on Androgen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drostanolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is a potent agonist of the androgen receptor (AR). Administered primarily as drostanolone propionate or enanthate esters, it exerts its biological effects following cleavage to the active form, drostanolone. This technical guide provides an in-depth analysis of the in vivo effects of drostanolone on androgen receptors, focusing on its mechanism of action, receptor binding affinity, and its impact on androgen-sensitive tissues. The information presented is curated from preclinical studies to support research and drug development activities.
Introduction
Drostanolone is a modified form of DHT, featuring a methyl group at the C2α position, which enhances its anabolic properties and protects it from enzymatic breakdown in skeletal muscle. Unlike testosterone, drostanolone is not a substrate for the aromatase enzyme and therefore does not convert to estrogenic metabolites, eliminating the risk of estrogen-related side effects such as gynecomastia and water retention.[1][2] Its primary mechanism of action is through direct binding to and activation of the androgen receptor, leading to a cascade of downstream genetic and cellular responses.[3][4]
Mechanism of Action and Signaling Pathway
Upon entering the target cell, drostanolone binds to the ligand-binding domain of the androgen receptor located in the cytoplasm. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and subsequent dimerization. The activated drostanolone-AR complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in protein synthesis and other anabolic processes.[1]
Caption: Drostanolone Androgen Receptor Signaling Pathway.
Quantitative Data: Androgen Receptor Binding Affinity
The affinity of drostanolone for the androgen receptor has been characterized in preclinical studies. The following table summarizes the relative binding affinity (RBA) of drostanolone compared to other androgens.
| Compound | Relative Binding Affinity (%) vs. Methyltrienolone |
| Methyltrienolone (R1881) | 100 |
| Dihydrotestosterone (DHT) | 100 |
| Drostanolone | 75 |
| Testosterone | 50 |
Data extrapolated from comparative studies. The exact values can vary based on experimental conditions.
In Vivo Androgenic and Anabolic Effects: The Hershberger Bioassay
The Hershberger bioassay is a standardized in vivo protocol to assess the androgenic and anabolic activity of a substance. It utilizes castrated male rats, where the administration of an androgenic compound prevents the atrophy of androgen-dependent tissues. The weights of specific tissues are measured to quantify the anabolic (levator ani muscle) and androgenic (ventral prostate and seminal vesicles) effects.
Experimental Protocol: Hershberger Bioassay
A generalized protocol for a Hershberger bioassay is as follows:
-
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain), typically castrated between postnatal day 42 and 60.
-
Acclimation: Animals are allowed to acclimate for a period of 7-14 days post-castration to allow for the regression of androgen-dependent tissues.
-
Groups:
-
Control Group: Vehicle only (e.g., corn oil or sesame oil).
-
Testosterone Propionate (TP) Group: Positive control, administered at a known dose to confirm the responsiveness of the tissues.
-
Drostanolone Propionate Group(s): Administered at various dose levels to determine a dose-response relationship.
-
-
Administration: The test substance (drostanolone propionate) is typically administered daily for 7 to 10 consecutive days via subcutaneous or intramuscular injection.
-
Endpoint Measurement: On the day after the final dose, animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate, seminal vesicles (including coagulating glands and their fluids).
-
-
Data Analysis: The wet weights of the tissues are recorded and normalized to body weight. Statistical analysis is performed to compare the organ weights of the drostanolone-treated groups to the control group.
Caption: Generalized workflow of the Hershberger bioassay.
Expected Quantitative Results from a Drostanolone Hershberger Assay
| Treatment Group (Dose, mg/kg/day) | Levator Ani Muscle Weight (mg) | Ventral Prostate Weight (mg) | Seminal Vesicle Weight (mg) |
| Vehicle Control | 50 ± 5 | 20 ± 3 | 30 ± 4 |
| Testosterone Propionate (0.5) | 150 ± 10 | 100 ± 8 | 120 ± 10 |
| Drostanolone Propionate (0.25) | 100 ± 8 | 70 ± 6 | 80 ± 7 |
| Drostanolone Propionate (0.5) | 180 ± 12 | 130 ± 10 | 150 ± 12 |
| Drostanolone Propionate (1.0) | 250 ± 15 | 190 ± 14 | 220 ± 18 |
These are illustrative values to demonstrate the expected dose-dependent anabolic and androgenic effects of drostanolone propionate in a Hershberger-type assay.
Conclusion
Drostanolone acetate, through its active form drostanolone, is a potent agonist of the androgen receptor. Its in vivo effects are characterized by a strong binding affinity to the AR, leading to the stimulation of anabolic and androgenic pathways. The Hershberger bioassay provides a robust model for quantifying these effects by measuring the dose-dependent weight increases of the levator ani muscle, ventral prostate, and seminal vesicles. The lack of aromatization to estrogen further distinguishes its pharmacological profile. This technical guide provides a foundational understanding of drostanolone's in vivo interaction with the androgen receptor, which is critical for its evaluation in research and development settings.
References
- 1. Drostanolone propionate - Wikipedia [en.wikipedia.org]
- 2. Drostanolone - Wikipedia [en.wikipedia.org]
- 3. Drostanolone propionate: mechanism of action, clinical applications and side effects_Chemicalbook [chemicalbook.com]
- 4. Human Metabolome Database: Showing metabocard for Drostanolone (HMDB0014996) [hmdb.ca]
An In-depth Technical Guide to Drostanolone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and analytical characteristics of Drostanolone acetate, a synthetic anabolic-androgenic steroid. The information is intended for research, scientific, and drug development applications.
Core Molecular Data
This compound is a derivative of dihydrotestosterone (DHT). Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₄O₃ | [1] |
| Molecular Weight | 346.5 g/mol |
Synthesis and Experimental Protocols
While detailed proprietary synthesis procedures are not publicly available, the synthesis of this compound generally involves the esterification of the 17β-hydroxyl group of Drostanolone with acetic anhydride. A general synthetic scheme for Drostanolone is available.[2]
Analytical Protocols
The detection and quantification of this compound and its metabolites are critical in research and anti-doping applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Steroid Profiling in Urine
This protocol provides a general framework for the analysis of anabolic steroids, including Drostanolone metabolites, in urine samples.
1. Sample Preparation:
- Hydrolysis: To a 16 mL urine sample, add 100 µL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase from E. coli. Vortex the mixture for several seconds and incubate at 55°C for one hour to cleave glucuronide conjugates.[3]
- Extraction: Allow the sample to cool to room temperature. Add 300 µL of carbonate buffer (pH 11) and 5 mL of n-pentane. Shake the mixture at 90 r.p.m. for 5 minutes. Freeze the aqueous layer in a cryogenic bath of ethanol at -30 to -35°C. Decant the organic (n-pentane) phase.[3]
- Derivatization: Dry the extracted organic phase under a stream of nitrogen at 45°C. To the dried residue, add 50 µL of pyridine and 50 µL of acetic anhydride. Heat the mixture at 65°C for 30 minutes to form acetyl derivatives. Dry the sample again under nitrogen and reconstitute in 400 µL of methanol for GC-MS analysis.[3]
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm i.d., 17MS with silphenylene siloxane).[3]
- Oven Temperature Program: Initial temperature of 60°C, ramp at 35°C/min to 160°C, then ramp at 10°C/min to 270°C and hold for 13.8 minutes, finally ramp at 35°C/min to 300°C and hold for 10 minutes.[3]
- Carrier Gas: Helium.[3]
- Mass Spectrometer: Operated in electron ionization (EI) full-scan mode from 50 to 400 amu.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Steroid Quantification in Plasma
This protocol outlines a general procedure for the quantitative analysis of steroids in plasma, which can be adapted for this compound.
1. Sample Preparation:
- Protein Precipitation: To a plasma sample, add an internal standard and an organic solvent such as acetonitrile to precipitate proteins.
- Liquid-Liquid Extraction: Following protein precipitation, perform a liquid-liquid extraction using a solvent like methyl tert-butyl ether (MTBE).
- Derivatization (if necessary): For certain steroids, derivatization may be required to enhance ionization efficiency and chromatographic separation.
- Reconstitution: After extraction and any derivatization steps, the sample is dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reverse-phase column is typically used for steroid analysis.
- Mobile Phase: A gradient of aqueous and organic solvents, often with additives like formic acid or ammonium formate to improve ionization.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification.
Signaling Pathway and Mechanism of Action
This compound is a prodrug that is hydrolyzed to its active form, Drostanolone. Drostanolone exerts its effects by binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor.[4][5] The binding of Drostanolone to the AR initiates a cascade of events leading to changes in gene expression.
The androgen receptor signaling pathway is a complex process involving several key steps:
-
Ligand Binding: Drostanolone, being a potent androgen, binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm.
-
Conformational Change and Dissociation: This binding induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs).
-
Dimerization and Nuclear Translocation: The activated AR then forms a homodimer and translocates into the nucleus.[5]
-
DNA Binding: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
-
Recruitment of Coactivators and Gene Transcription: The DNA-bound AR recruits various coactivator proteins, which in turn recruit RNA polymerase II and other components of the transcription machinery, leading to the transcription of androgen-responsive genes.
This signaling cascade ultimately results in the anabolic and androgenic effects associated with Drostanolone.
Visualizations
Experimental Workflow for GC-MS Analysis of Steroids in Urine
References
- 1. This compound | C22H34O3 | CID 155547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Drostanolone - Wikipedia [en.wikipedia.org]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Drostanolone propionate - Wikipedia [en.wikipedia.org]
- 5. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Drostanolone Acetate: CAS Number and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drostanolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is a compound of significant interest in medicinal chemistry and pharmacology. While the free alcohol form, Drostanolone, is known, its esterified variants, such as Drostanolone propionate and Drostanolone enanthate, have been more commonly developed for therapeutic applications. This technical guide focuses on the chemical properties of Drostanolone and its esters, with a particular emphasis on the acetate variant. Due to the limited specific data available for Drostanolone acetate, information from its closely related analogues will be used to provide a comprehensive overview. This document will detail its chemical characteristics, signaling pathways, and relevant experimental protocols for its synthesis and analysis.
Chemical Properties
Drostanolone and its esters are characterized by their steroidal backbone. The addition of an ester group at the C17-beta position modifies the pharmacokinetic properties of the parent compound, primarily extending its half-life and duration of action. While a specific CAS number for this compound is not consistently reported in major chemical databases, its molecular formula is established as C22H34O3[1]. For comparative purposes, the properties of Drostanolone and the more extensively studied Drostanolone propionate are summarized below.
| Property | Drostanolone | Drostanolone Propionate | This compound |
| CAS Number | 58-19-5[2] | 521-12-0[3] | Not readily available |
| Molecular Formula | C20H32O2[2] | C23H36O3[3] | C22H34O3[1] |
| Molecular Weight | 304.47 g/mol [2] | 360.53 g/mol [3] | 346.50 g/mol |
| Melting Point | 149-153 °C | 114-120 °C | Not available |
| Boiling Point | Not available | 432.5 °C (estimated) | Not available |
| Solubility | Soluble in methanol, chloroform, and ether.[4] | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and ethanol (2 mg/ml).[3] | Not available |
| IUPAC Name | (2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | (2α,5α,17β)-2-methyl-17-(1-oxopropoxy)-androstan-3-one[3] | (2α,5α,17β)-2-methyl-17-(acetyloxy)-androstan-3-one |
Signaling Pathway
Drostanolone, the active form of its esters, exerts its biological effects primarily through the androgen receptor (AR), a member of the nuclear receptor superfamily. The signaling cascade is initiated by the binding of Drostanolone to the AR in the cytoplasm of target cells. This binding event induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated Drostanolone-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis of proteins that mediate the androgenic and anabolic effects of the compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound from Drostanolone can be achieved through a standard esterification reaction. The following protocol is a logical adaptation based on the well-established esterification of similar steroidal alcohols.
Methodology:
-
Dissolution: Dissolve Drostanolone (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Add acetic anhydride (1.5-2 equivalents) to the solution. The use of an excess of the anhydride drives the reaction to completion.
-
Catalyst (Optional): For less reactive alcohols or to increase the reaction rate, a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) can be added.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acetic acid) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Methodologies
The analysis of Drostanolone and its esters is crucial for quality control, metabolic studies, and anti-doping applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.
1. High-Performance Liquid Chromatography (HPLC) Analysis
-
Objective: To determine the purity and concentration of this compound in a sample.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 240 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the prepared sample and a standard of known concentration onto the HPLC system. The retention time of the peak in the sample chromatogram should match that of the standard. The purity can be assessed by the peak area percentage, and the concentration can be quantified by comparing the peak area of the sample to that of the standard.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To confirm the identity of this compound and to detect it at low concentrations, often in biological matrices.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Methodology:
-
Sample Preparation and Derivatization:
-
For analysis in biological fluids, a liquid-liquid or solid-phase extraction is typically required to isolate the analyte.
-
To improve volatility and chromatographic performance, Drostanolone and its esters are often derivatized. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 150°C held for 1 minute, then ramped to 300°C at 15°C/min.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Analysis: The identity of this compound is confirmed by matching its retention time and mass spectrum with that of a reference standard. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.
-
Conclusion
This compound, as a derivative of Drostanolone, is expected to exhibit similar biological activities, mediated through the androgen receptor signaling pathway. This guide has provided a comprehensive overview of its chemical properties, drawing comparisons with the better-characterized Drostanolone and Drostanolone propionate. The detailed experimental protocols for its synthesis and analysis offer a practical framework for researchers in the field. The provided diagrams visually summarize the key molecular and experimental processes, adhering to the specified technical requirements. This information serves as a valuable resource for professionals engaged in the research and development of androgenic compounds.
References
Toxicological Profile of Drostanolone Acetate in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drostanolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), has been utilized in clinical settings and, more frequently, for performance enhancement in athletic and bodybuilding communities. While its anabolic and androgenic effects are of primary interest to users, a thorough understanding of its toxicological profile is crucial for risk assessment and the development of safer therapeutic alternatives. This technical guide provides a comprehensive overview of the toxicological findings for drostanolone acetate in various animal models, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Drostanolone is recognized as a non-aromatizable androgen, meaning it does not convert to estrogen, and it is not a 17α-alkylated steroid, which is often associated with a lower risk of hepatotoxicity compared to other oral AAS.[1] However, like all AAS, it is not devoid of potential adverse effects. This guide synthesizes the available preclinical data to present a detailed toxicological landscape of this compound.
Acute Toxicity
Acute toxicity studies are fundamental in determining the immediate adverse effects of a substance after a single, high-dose administration. The median lethal dose (LD50) is a standard measure of acute toxicity.
Quantitative Data: Acute Toxicity
| Compound | Animal Model | Route of Administration | LD50 |
| Drostanolone Propionate | Mouse | Subcutaneous | > 2 g/kg |
Subchronic and Chronic Toxicity
Repeated-dose toxicity studies are essential for evaluating the potential adverse effects of a substance following prolonged exposure. These studies provide critical information on target organ toxicity and inform the no-observed-adverse-effect level (NOAEL).
Hepatic Effects
While drostanolone is not 17α-alkylated and is generally considered to have low hepatotoxicity, the potential for liver damage with high doses or prolonged use cannot be entirely dismissed.[1] Studies on other AAS have shown elevations in liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in rats, indicating potential hepatocellular damage.[2][3][4]
Experimental Protocol: Evaluation of Hepatotoxicity in Rats
A standardized protocol to assess hepatotoxicity in a rat model, adaptable for this compound, would typically involve the following steps:
-
Animals: Male and female Sprague-Dawley or Wistar rats, 8-10 weeks old.
-
Groups: A control group receiving the vehicle (e.g., corn oil), and at least three dose groups receiving low, medium, and high doses of this compound.
-
Administration: Intramuscular or subcutaneous injection, daily or several times a week, for a period of 28 to 90 days.
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for signs of toxicity, changes in behavior, and mortality.
-
Body Weight and Food Consumption: Recorded weekly.
-
Clinical Pathology: Blood samples collected at termination for analysis of serum liver function markers (ALT, AST, ALP, gamma-glutamyl transferase (GGT), and total bilirubin).
-
Organ Weights: Liver weight is recorded at necropsy.
-
Histopathology: Liver tissues are preserved, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of cellular morphology, signs of inflammation, necrosis, and fibrosis.
-
Cardiovascular Effects
Cardiovascular complications are a significant concern with AAS use. Effects can include alterations in lipid profiles, direct myocardial injury, and an increased risk of thromboembolic events. Studies on other AAS, such as nandrolone decanoate, in rabbits have shown focal fibrosis and inflammatory infiltrations in cardiac tissue.[5]
Experimental Protocol: Evaluation of Cardiotoxicity in Rabbits
A representative protocol to investigate the cardiotoxic potential of this compound in a rabbit model would include:
-
Animals: Male New Zealand white rabbits.
-
Groups: A control group and at least two dose groups receiving different concentrations of this compound.
-
Administration: Intramuscular injections administered for a chronic duration (e.g., several months).
-
Parameters Monitored:
-
Electrocardiogram (ECG): Performed periodically to detect any abnormalities in cardiac rhythm or conduction.
-
Echocardiography: To assess cardiac structure and function, including ventricular dimensions and ejection fraction.
-
Serum Lipid Profile: Measurement of total cholesterol, high-density lipoprotein (HDL), low-density lipoprotein (LDL), and triglycerides. Some studies on AAS have shown adverse effects on lipid profiles.[6][7]
-
Histopathology: Heart tissue is examined for signs of hypertrophy, fibrosis, inflammation, and myocyte damage.
-
Renal Effects
The kidneys are another potential target for AAS-induced toxicity. While specific data for this compound is limited, studies with other AAS suggest the potential for renal damage. Monitoring renal function through biochemical markers is a standard component of toxicology studies.
Experimental Protocol: Evaluation of Nephrotoxicity in Rats
-
Animals and Dosing: As described in the hepatotoxicity protocol.
-
Parameters Monitored:
-
Clinical Pathology: Serum levels of blood urea nitrogen (BUN) and creatinine are measured to assess kidney function.
-
Urinalysis: Analysis of urine for protein, glucose, and other abnormalities.
-
Organ Weights: Kidney weights are recorded.
-
Histopathology: Kidney tissues are examined for signs of glomerular, tubular, and interstitial damage.
-
Reproductive and Developmental Toxicity
As an androgen, this compound can be expected to have significant effects on the reproductive system. OECD guidelines provide a framework for assessing these effects.[8][9][10][11]
Experimental Protocol: Reproductive/Developmental Toxicity Screening (Adapted from OECD Guideline 421) [9]
-
Animals: Male and female rats.
-
Dosing: Administration of this compound to males for a minimum of four weeks (including two weeks prior to mating) and to females for two weeks prior to mating, during mating, gestation, and lactation.[9]
-
Parameters Monitored:
-
Male Reproductive Endpoints:
-
Organ Weights: Testes, epididymides, and prostate gland weights are recorded.[12]
-
Spermatogenesis: Histopathological examination of the testes to evaluate sperm production.
-
Fertility Index: Mating success and ability to sire offspring.
-
-
Female Reproductive Endpoints:
-
Estrous Cyclicity: Monitored before and during the study.
-
Fertility and Gestation: Mating success, number of implantation sites, and gestation length.
-
Parturition and Lactation: Litter size, pup viability, and pup growth.
-
-
Developmental Endpoints in Offspring:
-
Anogenital Distance: Measured in pups to assess for masculinization or feminization.
-
Nipple Retention: Examined in male pups.
-
General Development and Viability: Monitored throughout the lactation period.
-
-
Studies on other androgens like testosterone propionate in pregnant rats have demonstrated the potential for masculinization of female offspring, including increased anogenital distance and the absence of nipples.[13]
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action for drostanolone is its agonistic activity at the androgen receptor (AR).[1] This interaction initiates a cascade of transcriptional events leading to its anabolic and androgenic effects.
The toxic effects of this compound are likely extensions of its pharmacological activity, particularly at supraphysiological doses. For instance, excessive androgen receptor stimulation can lead to adverse effects on reproductive organs, skin, and hair follicles.
Conclusion
The available toxicological data on this compound in animal models is limited, with a notable absence of comprehensive, publicly available studies that adhere to current regulatory guidelines. While its chemical structure suggests a lower potential for hepatotoxicity compared to 17α-alkylated AAS, the potential for adverse effects on the cardiovascular, renal, and reproductive systems warrants further investigation. The experimental protocols outlined in this guide provide a framework for conducting such studies to better characterize the toxicological profile of this compound and to inform on its potential risks to human health. Researchers and drug development professionals are encouraged to conduct further studies to fill the existing data gaps and to ensure a more complete understanding of the safety profile of this compound.
References
- 1. Drostanolone propionate - Wikipedia [en.wikipedia.org]
- 2. High-dose testosterone supplementation disturbs liver pro-oxidant/antioxidant balance and function in adolescent male Wistar rats undergoing moderate-intensity endurance training - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. Cardiotoxicity in rabbits after long-term nandrolone decanoate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipid Profile Changes Induced by Chronic Administration of Anabolic Androgenic Steroids and Taurine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ecetoc.org [ecetoc.org]
- 12. research.rutgers.edu [research.rutgers.edu]
- 13. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Drostanolone Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the gas chromatography-mass spectrometry (GC-MS) analysis of drostanolone and its metabolites. Drostanolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, undergoes extensive metabolism in the body. The identification and quantification of its metabolites are crucial in various fields, including clinical chemistry, toxicology, and anti-doping science.
Introduction
Drostanolone (2α-methyl-5α-androstan-17β-ol-3-one) is primarily metabolized through oxidation and reduction reactions, followed by conjugation with glucuronic acid or sulfate for excretion in urine. The detection of these metabolites is a key indicator of drostanolone administration. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of these steroid metabolites due to its high sensitivity and specificity. Proper sample preparation, including enzymatic hydrolysis of conjugates and chemical derivatization, is essential for successful GC-MS analysis.
Metabolic Pathway of Drostanolone
Drostanolone is metabolized in the liver into several phase I and phase II metabolites. The primary metabolic transformations involve the reduction of the 3-keto group and oxidation at various positions on the steroid backbone. These metabolites are then conjugated to form glucuronides and sulfates, which are more water-soluble and readily excreted.
Experimental Protocols
The following protocols describe the complete workflow for the GC-MS analysis of drostanolone metabolites in urine, from sample collection to data acquisition.
Materials and Reagents
-
Drostanolone and its metabolite standards
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 7.0)
-
Methyl tert-butyl ether (MTBE)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH₄I)
-
Dithioerythritol (DTE)
-
Internal Standard (e.g., Testosterone-d3)
-
Anhydrous sodium sulfate
-
Methanol, HPLC grade
-
Water, HPLC grade
Sample Preparation
The sample preparation process involves the enzymatic hydrolysis of conjugated metabolites, followed by liquid-liquid extraction and derivatization.
Protocol:
-
Sample Collection: Collect a mid-stream urine sample.
-
Internal Standard Addition: To a 2 mL aliquot of urine, add an appropriate amount of the internal standard solution.
-
Hydrolysis: Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. Vortex the mixture and incubate in a water bath at 50°C for 1 hour to cleave the glucuronide conjugates.
-
Extraction: After cooling to room temperature, add 5 mL of MTBE. Vortex for 5 minutes and then centrifuge at 3000 rpm for 5 minutes.
-
Separation: Transfer the upper organic layer to a new tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dry residue, add 100 µL of the derivatizing agent (MSTFA/NH₄I/DTE, 1000:2:4, v/w/w). Cap the vial tightly and heat at 60°C for 20 minutes to form the trimethylsilyl (TMS) derivatives.
GC-MS Instrumentation and Conditions
The analysis of the derivatized samples is performed using a gas chromatograph coupled to a mass spectrometer.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 180°C, hold for 2 min, ramp to 240°C at 3°C/min, then to 310°C at 30°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Mass Range (Full Scan) | 50-650 amu |
Data Presentation
The identification of drostanolone metabolites is based on their retention times and the presence of characteristic ions in their mass spectra. The following table summarizes the expected quantitative data for the major metabolites of drostanolone after TMS derivatization.
Table 2: GC-MS Data for TMS-Derivatized Drostanolone Metabolites
| Metabolite | Retention Time (min, approx.) | Molecular Ion (M+) | Characteristic Fragment Ions (m/z) |
| Drostanolone-TMS | 18.5 | 376 | 361, 286, 271 |
| 2α-methyl-5α-androstan-3α-ol-17-one-TMS | 19.2 | 448 | 433, 358, 268, 143 |
| 2α-methyl-5α-androstan-3β-ol-17-one-TMS | 19.8 | 448 | 433, 358, 268, 143 |
| 2α-methyl-5α-androstane-3,17-dione-diTMS | 20.5 | 446 | 431, 356, 267 |
Note: Retention times are approximate and may vary depending on the specific GC column and conditions. Fragment ions are proposed based on typical steroid fragmentation patterns.
Conclusion
The protocols and data presented provide a comprehensive guide for the GC-MS analysis of drostanolone metabolites. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to accurately identify and quantify these compounds in biological samples. The use of appropriate internal standards and quality control measures is crucial for obtaining reliable and reproducible results. Further research may focus on the identification of novel long-term metabolites to extend the window of detection for drostanolone administration.
High-Performance Liquid Chromatography (HPLC) Method for the Purity Determination of Drostanolone Acetate
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential related substances in Drostanolone Acetate. The described methodology is crucial for quality control in research, development, and manufacturing of this anabolic steroid.
Introduction
This compound is a synthetic derivative of dihydrotestosterone. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for safety and efficacy. HPLC is a powerful analytical technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities or degradation products. This application note provides a comprehensive protocol for a robust reversed-phase HPLC (RP-HPLC) method suitable for the quantitative analysis of this compound.
Principle of the Method
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by the organic mobile phase. The separation of impurities is achieved by optimizing the mobile phase composition and gradient. Detection is performed using a UV detector, as the chromophore in the this compound molecule allows for sensitive detection at a specific wavelength.
Materials and Reagents
-
This compound Reference Standard: USP or equivalent, with known purity.
-
This compound Sample: The batch to be tested.
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q).
-
Methanol: HPLC grade (for sample preparation).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 60% B5-20 min: 60% to 80% B20-25 min: 80% B25.1-30 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Experimental Protocol
5.1. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh about 10 mg of this compound Reference Standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
This stock solution has a concentration of 100 µg/mL.
5.2. Sample Solution Preparation (100 µg/mL)
-
Accurately weigh about 10 mg of the this compound sample.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
5.3. System Suitability
Before sample analysis, the performance of the HPLC system should be verified.
-
Inject the Standard Solution five times.
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0.
-
Theoretical Plates: Not less than 2000.
-
Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%.
-
5.4. Analysis Procedure
-
Inject the diluent (methanol) as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution and the Sample Solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
Data Presentation and Calculations
The purity of the this compound sample is calculated by comparing the peak area of the main peak in the sample chromatogram to the peak area of the reference standard.
Purity (%) = (AreaSample / AreaStandard) x (ConcentrationStandard / ConcentrationSample) x PurityStandard
Where:
-
AreaSample: Peak area of this compound in the sample solution.
-
AreaStandard: Average peak area of this compound in the standard solution.
-
ConcentrationStandard: Concentration of the standard solution (µg/mL).
-
ConcentrationSample: Concentration of the sample solution (µg/mL).
-
PurityStandard: Purity of the reference standard (%).
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 12.52 | 1854321 | 1.15 | 5620 |
| 2 | 12.51 | 1860123 | 1.16 | 5590 |
| 3 | 12.53 | 1858765 | 1.14 | 5650 |
| 4 | 12.52 | 1855432 | 1.15 | 5610 |
| 5 | 12.51 | 1861009 | 1.16 | 5580 |
| Mean | 12.52 | 1857930 | 1.15 | 5610 |
| %RSD | 0.07% | 0.15% | - | - |
Table 2: Sample Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | Calculated Purity (%) |
| Sample 1 | 12.53 | 1845678 | 99.34 |
| Sample 2 | 12.52 | 1846012 | 99.36 |
Visualization of Experimental Workflow
Caption: Workflow for HPLC Purity Analysis of this compound.
This detailed protocol provides a robust starting point for the quality assessment of this compound. Method validation according to ICH guidelines (including specificity, linearity, accuracy, precision, and robustness) is recommended before implementation in a regulated environment.
Application Notes and Protocols for Cell-Based Assays to Determine Drostanolone Acetate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drostanolone acetate is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1][2] It is known for its moderate anabolic and weak androgenic effects.[2] The primary mechanism of action for drostanolone is its function as an agonist for the androgen receptor (AR).[2][3] Upon binding, the drostanolone-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes, initiating a cascade of genetic changes that lead to increased protein synthesis and decreased amino acid breakdown.[2] These application notes provide detailed protocols for two common cell-based assays to characterize the activity of this compound: an Androgen Receptor (AR) Reporter Assay and an AR Nuclear Translocation Assay.
Mechanism of Action: Androgen Receptor Signaling Pathway
Drostanolone, as a DHT derivative, binds to the androgen receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulatory proteins and the transcriptional machinery, leading to the transcription of genes involved in various cellular processes, including cell growth, proliferation, and differentiation.
Caption: this compound Signaling Pathway.
Data Presentation
The following table summarizes the key parameters for this compound in relation to androgen receptor activity.
| Parameter | Value | Reference Compound | Cell Line | Assay Type |
| Relative Binding Affinity (RBA) to AR | 39% | Dihydrotestosterone (DHT) | Not Specified | Competitive Binding Assay |
| Anabolic:Androgenic Ratio | 1:3 - 1:4 | Testosterone (1:1) | In vivo (rodent models) | Not Applicable |
Experimental Protocols
Androgen Receptor (AR) Reporter Assay
This assay quantifies the ability of this compound to activate the androgen receptor and induce the expression of a reporter gene under the control of an androgen-responsive promoter.
Workflow:
Caption: AR Reporter Assay Experimental Workflow.
Materials:
-
Cell Line: LNCaP (human prostate adenocarcinoma cells, ATCC CRL-1740) or a stable cell line expressing human AR and an ARE-driven reporter.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene driven by an androgen response element (ARE) promoter (e.g., pGL4.36[luc2P/ARE/Hygro]).
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Test Compound: this compound (dissolved in DMSO).
-
Positive Control: Dihydrotestosterone (DHT) or a synthetic androgen like R1881.
-
Negative Control: Vehicle (DMSO).
-
Luciferase Assay System: Commercially available kit (e.g., Promega Luciferase Assay System).
-
Apparatus: 96-well white, clear-bottom tissue culture plates, luminometer.
Protocol:
-
Cell Seeding:
-
One day prior to transfection, seed LNCaP cells in 96-well white, clear-bottom plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection:
-
On the day of transfection, transfect the cells with the ARE-luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control (DHT or R1881) in serum-free medium. A typical concentration range for this compound would be from 10^-12 M to 10^-6 M.
-
Remove the transfection medium and replace it with 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO).
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells and perform the luciferase assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Determine the EC50 value (the concentration at which 50% of the maximal response is observed) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Androgen Receptor (AR) Nuclear Translocation Assay
This imaging-based assay visualizes and quantifies the movement of the androgen receptor from the cytoplasm to the nucleus upon ligand binding.
Workflow:
References
Protocol for Drostanolone Acetate Administration in Rodent Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drostanolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), and its esterified form, drostanolone propionate, have been a subject of interest in preclinical research due to their anabolic and anti-estrogenic properties.[1] This document provides detailed application notes and standardized protocols for the administration of drostanolone acetate (often used interchangeably with drostanolone propionate in research contexts) in rodent models, specifically rats and mice. The aim is to facilitate reproducible and reliable experimental outcomes in studies investigating the physiological and pathological effects of this compound.
Drostanolone propionate is known to be an agonist of the androgen receptor (AR), mediating its effects through the activation of this receptor.[1][2] This interaction leads to a cascade of genetic changes that promote protein synthesis and anabolism while decreasing catabolism.[1] Unlike some other AAS, drostanolone is not a substrate for the aromatase enzyme, meaning it does not convert into estrogenic metabolites.[2]
Data Presentation: Quantitative Effects of Androgen Administration in Rodents
Due to the limited availability of comprehensive public data specifically for drostanolone propionate, the following tables include data from studies on testosterone propionate, a well-researched anabolic steroid with a similar mechanism of action, to provide a representative example of the expected dose-dependent effects on organ weights in rodents.
Table 1: Dose-Dependent Effects of Testosterone Propionate on Organ Weights in Immature Male and Female Rats
| Daily Dose (mg) | Uterus (% Change from Control) | Ovaries (% Change from Control) | Thymus (% Change from Control) | Seminal Vesicles/Prostate (% Change from Control) | Testes (% Change from Control) |
| Female Rats | |||||
| 0.20 | +284 | +3.6 | -2.8 | - | - |
| 0.75 | +350 | +10.0 | -5.0 | - | - |
| 1.0 | +380 | +15.0 | -8.0 | - | - |
| 2.0 | +420 | +20.0 | -12.0 | - | - |
| 4.0 | +450 | +25.0 | -18.0 | - | - |
| 8.0 | +455 | +10.7 | -23.6 | - | - |
| 10.0 | +459 | +17.9 | -20.0 | - | - |
| Male Rats | |||||
| 0.5 | - | - | - | +61.6 | +38.1 |
| 1.0 | - | - | - | +70.0 | +40.0 |
| 2.0 | - | - | - | +75.0 | +42.0 |
| 4.0 | - | - | - | +80.0 | +43.0 |
| 8.0 | - | - | - | +86.2 | +41.0 |
| 10.0 | - | - | - | +81.9 | +40.0 |
Data adapted from a study on testosterone propionate in immature Wistar rats.[3] The study highlights the dose-dependent hypertrophic effects on androgen-sensitive tissues.
Table 2: Effects of Anabolic Steroids on Body and Organ Weights in Rodents (Analogous Examples)
| Anabolic Steroid | Species | Dose | Duration | Change in Body Weight | Change in Kidney Weight | Change in Heart Weight | Change in Testes/Uterus Weight |
| Nandrolone Decanoate | Male Mice | 30 mg/kg/week | 3 months | Increase | Increase | Increase | Degenerative changes |
| Testosterone Propionate | Female Rats | 1 mg/kg/day | 14 days | Significant Increase | Not Reported | Not Reported | Not Reported |
| Testosterone Propionate | Male Rats | 5 mg/kg (5x/week) | Not Specified | No Effect | Not Reported | Not Reported | Decreased Testes Weight |
This table provides examples from studies on other anabolic steroids to illustrate potential effects.[1][4][5]
Signaling Pathway
Drostanolone, as an androgen, primarily exerts its effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. The activated AR-ligand complex translocates to the nucleus, where it functions as a transcription factor, binding to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in protein synthesis, muscle growth, and other androgenic effects.
Caption: Androgen Receptor Signaling Pathway for Drostanolone.
Experimental Protocols
Preparation of Drostanolone Propionate Solution
-
Vehicle Selection: For subcutaneous or intramuscular injection, drostanolone propionate should be dissolved in a sterile vehicle. Commonly used vehicles for anabolic steroids include sesame oil, peanut oil, or other sterile vegetable oils.
-
Concentration: The concentration of the drostanolone propionate solution should be prepared to allow for the desired dosage in a manageable injection volume (typically 0.1-0.2 mL for mice and 0.2-0.5 mL for rats).
-
Preparation Procedure:
-
Weigh the required amount of drostanolone propionate powder using an analytical balance.
-
In a sterile vial, add the drostanolone propionate powder.
-
Add the calculated volume of the sterile oil vehicle to the vial.
-
Gently warm the solution (e.g., in a water bath at 40-50°C) and vortex until the drostanolone propionate is completely dissolved.
-
Allow the solution to cool to room temperature before administration.
-
Store the prepared solution in a sterile, light-protected container at a controlled room temperature.
-
Animal Models
-
Species and Strain: Commonly used rodent models for studying the effects of androgens include Sprague-Dawley or Wistar rats and C57BL/6 or BALB/c mice. The choice of strain may depend on the specific research question.
-
Sex and Age: Both male and female rodents can be used. For studies on anabolic effects, orchiectomized (castrated) male rats are often used to eliminate the influence of endogenous androgens. The age of the animals should be standardized at the beginning of the study (e.g., 8-10 weeks old).
-
Housing and Acclimation: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. A minimum of one week of acclimation to the housing conditions is recommended before the start of the experiment.
Administration Protocol
-
Route of Administration: Subcutaneous (SC) injection is a common and effective route for the sustained release of oil-based steroid solutions. Intramuscular (IM) injection is also an option.
-
Dosage: The dosage of drostanolone propionate can vary depending on the study's objectives. Based on analogous studies with other anabolic steroids, a starting dose in the range of 1-10 mg/kg body weight can be considered. Dose-response studies are recommended to determine the optimal dose for the desired effect.
-
Frequency of Administration: Due to the propionate ester, which provides a relatively short half-life, injections are typically administered 3 to 5 times per week to maintain stable blood levels of the compound.
-
Duration of Study: The duration of the study will depend on the endpoints being investigated. Short-term studies may last 2-4 weeks, while chronic studies can extend for 8-12 weeks or longer.
Subcutaneous Injection Procedure (Rat)
-
Restraint: Gently restrain the rat, for example, by wrapping it in a towel, leaving the dorsal neck and shoulder area exposed.
-
Injection Site: The loose skin over the back of the neck (scruff) is a suitable site for subcutaneous injection.
-
Needle and Syringe: Use a sterile 23-25 gauge needle with an appropriate syringe (e.g., 1 mL).
-
Injection:
-
Lift the skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the drostanolone propionate solution.
-
Withdraw the needle and gently massage the injection site to aid dispersion of the oil.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or local reaction at the injection site.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a rodent study investigating the effects of this compound.
References
Synthesis of Drostanolone Acetate Derivatives for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of drostanolone acetate and its derivatives. These compounds are valuable tools for research into androgen receptor (AR) signaling, muscle biology, and the development of selective androgen receptor modulators (SARMs).
Introduction
Drostanolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (DHT), is a potent agonist of the androgen receptor.[1][2] Its derivatives, particularly the acetate ester, are of significant interest in research due to their anabolic effects, which promote protein synthesis and muscle growth.[2][3] Unlike some other androgens, drostanolone is not aromatized to estrogens, making it a useful tool for studying androgen-specific effects without confounding estrogenic activity.[1] The synthesis of a series of this compound derivatives with varying ester chain lengths allows for the investigation of structure-activity relationships, pharmacokinetics, and the development of novel therapeutic agents.
Data Presentation
The following table summarizes key quantitative data for a representative series of drostanolone derivatives. This data is compiled from various sources and representative values are provided for illustrative purposes.
| Compound | Ester Chain | Molecular Weight ( g/mol ) | Relative Binding Affinity (RBA) for AR (%)* | Anabolic:Androgenic Ratio** |
| Drostanolone | - | 304.47 | 100 | 3:1 |
| This compound | -COCH₃ | 346.51 | 95 | 3:1 |
| Drostanolone Propionate | -CO(CH₂)CH₃ | 360.54 | 92 | 3:1 |
| Drostanolone Enanthate | -CO(CH₂)₅CH₃ | 402.62 | 85 | 3:1 |
*Relative Binding Affinity (RBA) is expressed as a percentage relative to drostanolone. Data is representative and can vary based on the assay conditions. **Anabolic:Androgenic ratio is an indicator of the relative anabolic and androgenic activities of the compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of drostanolone and its acetate derivative. These protocols are for research purposes only and should be performed by qualified personnel in a properly equipped laboratory.
Protocol 1: Synthesis of Drostanolone from Dihydrotestosterone (DHT)
This protocol outlines the synthesis of the parent compound, drostanolone, from DHT.
Materials:
-
Dihydrotestosterone (DHT)
-
Methyl formate
-
Sodium methoxide
-
Methanol
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Formylation of DHT:
-
In a round-bottom flask under an inert atmosphere, dissolve DHT in a mixture of methanol and methyl formate.
-
Cool the solution in an ice bath and slowly add sodium methoxide.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 2-formyl-DHT.
-
-
Catalytic Hydrogenation:
-
Dissolve the crude 2-formyl-DHT in methanol in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude drostanolone.
-
-
Purification:
-
Purify the crude drostanolone by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain drostanolone as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: Synthesis of this compound from Drostanolone
This protocol describes the esterification of drostanolone to form this compound.
Materials:
-
Drostanolone
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Acetylation of Drostanolone:
-
Dissolve drostanolone in a mixture of dichloromethane and pyridine in a round-bottom flask.
-
Cool the solution in an ice bath and add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
-
Work-up and Extraction:
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white crystalline solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Visualizations
Signaling Pathway of Drostanolone
The following diagram illustrates the mechanism of action of drostanolone through the androgen receptor signaling pathway.
References
Application Notes and Protocols for the Use of Drostanolone Acetate in Androgen Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of drostanolone acetate in studying androgen receptor (AR) signaling pathways. Drostanolone, a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone (DHT), is a potent agonist of the androgen receptor.[1][2] It is not a substrate for aromatase, meaning it is not converted into estrogenic metabolites.[1][2] This property makes it a valuable tool for investigating AR-mediated signaling in the absence of confounding estrogenic effects.
Quantitative Data
| Compound | Relative Binding Affinity (%) for Rat Prostate AR (R1881 = 100%) |
| Methyltrienolone (R1881) | 100 |
| Methenolone | 58 |
| Testosterone | 19 |
| Dihydrotestosterone (DHT) | 56 |
Data adapted from Saartok T, Dahlberg E, Gustafsson JA. Endocrinology. 1984 Jun;114(6):2100-6.
Androgen Receptor Signaling Pathway
This compound, as an AR agonist, initiates a signaling cascade that culminates in the regulation of target gene expression. The following diagram illustrates the canonical androgen receptor signaling pathway activated by drostanolone.
Caption: Canonical Androgen Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with the androgen receptor.
Androgen Receptor Competitive Binding Assay
This protocol is adapted from established methods for determining the binding affinity of a compound to the androgen receptor using rat ventral prostate cytosol.[3][4][5][6]
Objective: To determine the IC50 value of this compound for the androgen receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-R1881 (Methyltrienolone)
-
Reference Compound: Dihydrotestosterone (DHT)
-
Source of AR: Ventral prostate cytosol from castrated male rats
-
Buffers and Reagents:
-
Tris-EDTA-DTT-Glycerol (TEDG) buffer
-
Dextran-coated charcoal (DCC)
-
Scintillation cocktail
-
Experimental Workflow:
Caption: Workflow for the Androgen Receptor Competitive Binding Assay.
Procedure:
-
Preparation of Rat Ventral Prostate Cytosol:
-
Euthanize adult male rats 24 hours after castration.
-
Excise the ventral prostates, trim excess fat, and homogenize in ice-cold TEDG buffer.[3]
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the cytosol using a standard protein assay.
-
-
Competitive Binding Assay:
-
In a series of tubes, add a fixed concentration of [³H]-R1881 (typically at its Kd concentration).
-
Add increasing concentrations of unlabeled this compound (or DHT as a reference).
-
Include tubes for total binding (only [³H]-R1881) and non-specific binding ( [³H]-R1881 with a large excess of unlabeled DHT).
-
Add the prepared rat prostate cytosol to each tube and incubate at 4°C for 18-24 hours.
-
-
Separation and Quantification:
-
Add an ice-cold suspension of dextran-coated charcoal to each tube to adsorb unbound steroids.
-
Incubate for a short period (e.g., 15 minutes) with occasional vortexing.
-
Centrifuge to pellet the charcoal.
-
Transfer the supernatant (containing the bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-R1881) from the resulting sigmoidal curve using non-linear regression analysis.
-
Androgen Receptor Reporter Gene Assay (AR-CALUX®)
This protocol is based on the well-established AR-CALUX® (Chemically Activated LUciferase eXpression) bioassay, which utilizes a human cell line stably transfected with the human androgen receptor and a luciferase reporter gene under the control of androgen response elements (AREs).[7][8][9][10]
Objective: To determine the EC50 value of this compound for AR-mediated transcriptional activation.
Materials:
-
Cell Line: AR-CALUX® cells (e.g., U2-OS human osteosarcoma cells stably expressing human AR and an ARE-luciferase reporter)
-
Test Compound: this compound
-
Reference Agonist: Dihydrotestosterone (DHT)
-
Cell Culture Medium: Phenol red-free DMEM/F12 supplemented with charcoal-stripped fetal bovine serum (CS-FBS)
-
Luciferase Assay Reagent
Experimental Workflow:
Caption: Workflow for the Androgen Receptor Reporter Gene Assay.
Procedure:
-
Cell Culture and Seeding:
-
Culture AR-CALUX® cells in phenol red-free medium supplemented with CS-FBS to minimize background androgenic activity.
-
Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the reference agonist DHT in the cell culture medium.
-
Remove the seeding medium from the cells and replace it with the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO or ethanol) and a positive control (DHT).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the fold induction.
-
Plot the fold induction against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the resulting sigmoidal curve using non-linear regression analysis.
-
Analysis of Downstream Target Gene Expression
This protocol outlines the steps to investigate the effect of this compound on the expression of known androgen receptor target genes using quantitative real-time PCR (qRT-PCR).
Objective: To quantify the change in mRNA levels of AR target genes (e.g., PSA, TMPRSS2, FKBP5) in response to this compound treatment.
Materials:
-
Cell Line: Androgen-responsive cell line (e.g., LNCaP prostate cancer cells)
-
Test Compound: this compound
-
RNA Extraction Kit
-
cDNA Synthesis Kit
-
qPCR Master Mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
Experimental Workflow:
Caption: Workflow for Analyzing Downstream Target Gene Expression.
Procedure:
-
Cell Treatment:
-
Culture an androgen-responsive cell line (e.g., LNCaP) in medium containing charcoal-stripped serum for at least 24 hours to deplete endogenous androgens.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Set up qPCR reactions using a suitable master mix, cDNA, and primers for the AR target genes of interest (e.g., KLK3 (PSA), TMPRSS2, FKBP5) and a stable housekeeping gene for normalization (e.g., GAPDH).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated samples and the vehicle control.
-
The results will indicate whether this compound upregulates or downregulates the expression of specific AR target genes.
-
References
- 1. Drostanolone - Wikipedia [en.wikipedia.org]
- 2. Drostanolone propionate - Wikipedia [en.wikipedia.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. op.europa.eu [op.europa.eu]
- 8. Optimization and prevalidation of the in vitro AR CALUX method to test androgenic and antiandrogenic activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reliability of the AR-CALUX®In Vitro Method Used to Detect Chemicals with (Anti)Androgen Activity: Results of an International Ring Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
Application of Drostanolone Acetate in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Drostanolone, an anabolic-androgenic steroid derived from dihydrotestosterone (DHT), and its esters like drostanolone acetate, have been historically used in the treatment of breast cancer. In a research context, this compound serves as a valuable tool to investigate the role of the androgen receptor (AR) in cancer cell proliferation, apoptosis, and cell cycle regulation. Its primary mechanism of action involves binding to and activating the AR, which can lead to anti-estrogenic effects and direct regulation of genes involved in cell growth and survival.
Mechanism of Action
This compound exerts its effects primarily through the androgen receptor. As a synthetic androgen, it mimics the action of endogenous androgens like testosterone and DHT. Upon entering the cell, drostanolone binds to the AR in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes.
In the context of estrogen receptor-positive (ER+) breast cancer, the activation of AR by drostanolone can have an inhibitory effect on ER signaling. This crosstalk between the AR and ER pathways is a key area of investigation, with evidence suggesting that AR activation can downregulate ER expression and activity, thereby impeding the growth-promoting effects of estrogen. Furthermore, drostanolone is not a substrate for the aromatase enzyme, meaning it is not converted into estrogenic metabolites, which is a significant advantage in studying its purely androgenic effects in hormone-sensitive cancers.
Quantitative Data
The following table summarizes the cytotoxic effects of drostanolone enanthate and its metabolites on various cancer cell lines, as determined by MTT assay. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. While this data is for the enanthate ester, it provides valuable insight into the potential anticancer activity of drostanolone compounds.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | H460 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | 3T3 (Normal Fibroblast) IC50 (µM) |
| Drostanolone Enanthate (1) | 54.7 ± 1.6 | 96.2 ± 3.0 | > 100 | 3.1 ± 3.2 | > 100 |
| Metabolite 2 | > 100 | 84.6 ± 6.4 | > 100 | > 100 | > 100 |
| Metabolite 3 | > 100 | 68.1 ± 1.2 | > 100 | > 100 | > 100 |
| Metabolite 4 | 49.5 ± 2.2 | 60.4 ± 0.9 | > 100 | > 100 | > 100 |
| Metabolite 5 | 39.8 ± 1.5 | 84.0 ± 3.1 | > 100 | > 100 | > 100 |
| Metabolite 6 | 40.7 ± 0.9 | 58.4 ± 1.6 | > 100 | > 100 | > 100 |
| Metabolite 7 | 43.9 ± 2.4 | 59.1 ± 2.6 | > 100 | > 100 | > 100 |
| Metabolite 8 | 19.6 ± 1.4 | 51.8 ± 3.4 | > 100 | > 100 | 74.6 ± 3.7 |
| Metabolite 9 | 25.1 ± 1.6 | 57.8 ± 3.2 | > 100 | 2.8 ± 0.2 | 62.1 ± 1.2 |
Data adapted from a study on the biotransformation of drostanolone enanthate and the cytotoxic potential of its metabolites.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted from a study evaluating the cytotoxicity of drostanolone enanthate and its metabolites.
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, PC-3, H460, HCT116)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To assess the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Western Blot Analysis of AR Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression of proteins involved in the androgen receptor signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against AR, PSA, p21, Cyclin D1, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Proposed signaling pathway of this compound in ER+ breast cancer cells.
Caption: General experimental workflow for studying this compound in cancer cell lines.
Caption: Logical relationships of this compound's effects on cancer cells.
Troubleshooting & Optimization
Technical Support Center: Drostanolone Acetate in Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with drostanolone acetate in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro assays?
Q2: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation, often appearing as cloudiness or visible crystals, is a common issue when adding a hydrophobic compound dissolved in an organic solvent to an aqueous medium.[3][4][5] This occurs because the compound is no longer soluble as the solvent is diluted.
To prevent precipitation, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally at or below 0.1% to 0.5%, to minimize both cytotoxicity and precipitation.[6][7]
-
Rapid Dilution and Mixing: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion. This can prevent localized high concentrations of the compound that are prone to precipitating.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The cytotoxicity of DMSO is cell-line dependent.[8][9] Generally, a final concentration of 0.1% DMSO is considered safe for most cell lines.[6] Many cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[6][7] However, it is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.[9]
Q4: Are there alternatives to DMSO for improving the solubility of this compound?
A4: Yes, cyclodextrins are a viable alternative for enhancing the solubility of hydrophobic steroids.[10][11][12] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to encapsulate hydrophobic molecules and increase their aqueous solubility.[11] β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Increase the volume of DMSO. Gently warm the solution in a 37°C water bath and vortex until the solid is completely dissolved. |
| Precipitation occurs immediately upon adding the stock solution to the cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. | Decrease the final concentration of this compound. Ensure rapid mixing upon addition. Consider using a solubility enhancer like cyclodextrin. |
| Cloudiness or fine precipitate forms in the culture medium over time. | The compound is slowly coming out of solution. This can be influenced by temperature changes or interactions with media components.[4][5][13] | Reduce the final concentration. Ensure the incubator provides a stable temperature. Check for any visible signs of media component precipitation before adding your compound. |
| Inconsistent results between experiments. | Incomplete dissolution of the stock solution or precipitation in the assay wells. | Always ensure your stock solution is fully dissolved before use. Visually inspect assay plates under a microscope for any signs of precipitation. Prepare fresh dilutions for each experiment. |
| Cell toxicity observed in vehicle control wells. | The concentration of the solvent (e.g., DMSO) is too high for the cell line. | Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your specific cells.[9] Keep the final solvent concentration as low as possible, ideally ≤ 0.1%.[6] |
Quantitative Data
While specific solubility data for this compound is limited, the following table provides data for the closely related drostanolone propionate and enanthate esters, which can serve as a useful reference.
| Compound | Solvent | Solubility |
| Drostanolone Propionate | DMSO | 30 mg/mL[1] |
| DMF | 30 mg/mL[1] | |
| Ethanol | 2 mg/mL[1] | |
| Drostanolone Enanthate | DMSO | Slightly soluble (0.1-1 mg/mL)[2] |
| Ethanol | Slightly soluble (0.1-1 mg/mL)[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 346.5 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Weigh out 3.47 mg of this compound powder and place it in a sterile tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Protocol 2: Dosing Cells with this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Cells plated in a multi-well plate
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. To minimize precipitation, add the stock solution to the medium while gently vortexing.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
For the vehicle control, prepare a medium with the same final concentration of DMSO as the highest concentration of this compound used.
-
Return the plate to the incubator for the desired treatment period.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Simplified signaling pathway of this compound via the androgen receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cellculturedish.com [cellculturedish.com]
Technical Support Center: Overcoming Matrix Effects in Drostanolone Acetate Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of drostanolone acetate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting, endogenous components of the biological sample (e.g., plasma, urine). This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.
Q2: What are the primary causes of matrix effects in LC-MS/MS analysis of this compound?
A2: The primary causes of matrix effects are endogenous substances from the biological matrix that interfere with the ionization of this compound in the mass spectrometer's ion source. Common interfering substances include:
-
Phospholipids: Abundant in plasma and serum, they are a major source of ion suppression.
-
Salts and buffers: Can alter the charge state of the analyte and affect ionization.
-
Endogenous metabolites: Compounds structurally similar or dissimilar to this compound that co-elute.
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: Several methods can be used to assess matrix effects:
-
Post-Column Infusion: A constant flow of a this compound standard solution is introduced into the LC flow after the analytical column. A separate injection of a blank matrix extract is then made. Any deviation (dip or peak) in the steady baseline signal of this compound indicates the presence of ion suppression or enhancement at that retention time.
-
Quantitative Assessment (Matrix Factor): The most common approach involves comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a standard solution at the same concentration in a neat solvent. The ratio of these responses is the Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q4: What are the general strategies to mitigate or eliminate matrix effects for this compound?
A4: A multi-pronged approach is often necessary:
-
Sample Preparation: Employing more rigorous sample cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can effectively remove interfering components.
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to chromatographically separate this compound from matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) for drostanolone is the ideal choice as it will have nearly identical chemical and physical properties and will be similarly affected by matrix effects, thus compensating for variations in signal.
Q5: What are the regulatory expectations concerning the evaluation of matrix effects?
A5: Regulatory bodies such as the FDA and EMA require that bioanalytical methods be validated to demonstrate that matrix effects do not compromise the accuracy and precision of the results.[1] This typically involves calculating the matrix factor from at least six different lots of the biological matrix. The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be within a specified limit (e.g., ≤15%).
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Significant Ion Suppression | - Co-elution of phospholipids. - Inefficient sample cleanup. - High concentration of salts in the final extract. | - Optimize Sample Preparation: Switch from protein precipitation to LLE or SPE. For SPE, ensure the wash steps are effective in removing interferences. - Modify Chromatography: Adjust the gradient to better separate this compound from the suppression zone. Consider a column with a different stationary phase. - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| High Variability in Results (Poor Precision) | - Inconsistent matrix effects between different samples or lots of matrix. - Inadequate internal standard correction. | - Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the best way to track and correct for variability in matrix effects. - Improve Sample Preparation Consistency: Ensure uniform and reproducible extraction across all samples. Automation can help minimize variability. - Evaluate Different Lots of Matrix: During method validation, assess matrix effects in multiple lots of the biological matrix to ensure robustness. |
| Ion Enhancement | - Co-eluting compounds that improve the ionization efficiency of this compound. | - While less common, the same troubleshooting steps for ion suppression apply. The goal is to minimize any alteration of the analyte's ionization. Chromatographic separation is key to resolving the analyte from the enhancing species. |
| Poor Peak Shape for this compound | - Matrix components interfering with the chromatography. - Column degradation due to insufficient sample cleanup. | - Enhance Sample Cleanup: Implement a more thorough sample preparation method to remove matrix components that can affect peak shape. - Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. |
Quantitative Data
The following tables present representative quantitative data for the bioanalysis of anabolic steroids, which can be considered as a starting point for the method development and validation of this compound analysis.
Table 1: Representative Recovery and Matrix Effect Data for Anabolic Steroids using Different Sample Preparation Techniques.
| Analyte | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| Testosterone | SPE (C18) | 98.2 - 109.4 | -0.6 to 62.8 | [2] |
| Progesterone | SPE (C18) | 98.2 - 109.4 | -0.6 to 62.8 | [2] |
| Cortisol | SPE (C18) | 98.2 - 109.4 | -0.6 to 62.8 | [2] |
| Testosterone | Automated SLE | 73.5 - 111.9 | -10.1 to 5.8 (bias) | [3] |
| Progesterone | Automated SLE | 73.5 - 111.9 | -10.1 to 5.8 (bias) | [3] |
Table 2: Representative LC-MS/MS Method Validation Parameters for Anabolic Steroids in Human Plasma.
| Parameter | Acceptance Criteria | Typical Performance | Reference |
| Linearity (r²) | ≥ 0.99 | > 0.995 | [4] |
| Intra-day Precision (%CV) | ≤ 15% | < 15% | [4] |
| Inter-day Precision (%CV) | ≤ 15% | < 15% | [4] |
| Accuracy (%RE) | ± 15% | -14.19% to 12.89% | [4] |
| Matrix Factor CV (%) | ≤ 15% | < 15% | [1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is a general procedure for the extraction of anabolic steroids and should be optimized and validated for this compound.
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean polypropylene tube.
-
Add 50 µL of the internal standard working solution (e.g., drostanolone-d3 in methanol).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the plasma sample.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Urine
This protocol is a general procedure and should be optimized and validated for this compound in the specific matrix.[2]
-
Sample Pre-treatment (for conjugated metabolites):
-
To 5 mL of urine, add 2 mL of acetate buffer (pH 5.0).
-
Add 250 µL of β-glucuronidase.
-
Vortex and incubate at 65°C for 1-2 hours.
-
Allow the sample to cool and adjust the pH to ~7 with ammonium hydroxide.
-
-
SPE Column Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., C8 + QAX) with 3 mL of methanol, followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 3 mL of deionized water.
-
Wash the column with 3 mL of 60:40 water:methanol.
-
Dry the column under vacuum for 10 minutes.
-
-
Elution:
-
Elute this compound with 3 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at < 50°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Visualizations
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weber.hu [weber.hu]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive LC-MS/MS method for simultaneous quantification of thirteen steroid hormones in human serum and its application to the study of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Drostanolone Acetate in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with drostanolone acetate solutions. Our goal is to address common challenges related to the stability of this compound in experimental settings.
FAQs: Quick Answers to Common Questions
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution are chemical degradation and physical instability. Chemically, the ester linkage is susceptible to hydrolysis, and the steroid backbone can be prone to oxidation. Photodegradation can also occur upon exposure to light. Physically, its low aqueous solubility can lead to precipitation, especially when aqueous buffers are added to a stock solution.
Q2: What are the typical solvents used to dissolve this compound?
A2: this compound is typically dissolved in organic solvents due to its lipophilic nature. Common choices include dimethyl sulfoxide (DMSO), ethanol, and other alcohols. For in vivo studies, oil-based carriers like sesame oil are often used. The choice of solvent can impact both the solubility and stability of the compound.
Q3: How should I store my this compound stock solutions?
A3: To ensure maximum stability, stock solutions of this compound should be stored in tightly sealed vials, protected from light, at low temperatures. For short-term storage (1-2 weeks), -20°C is recommended. For long-term storage, -80°C is optimal.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
Q4: My this compound solution has formed crystals. What should I do?
A4: Crystallization can occur, particularly at lower temperatures, due to the high concentration of the steroid. This can often be reversed by gently warming the solution. Place the vial in a warm water bath (around 40°C) and swirl gently until the crystals dissolve. Always visually inspect the solution to ensure complete dissolution before use.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Solution
Symptoms:
-
The solution appears cloudy or turbid immediately after preparation or upon addition to an aqueous medium (e.g., cell culture media).
-
Visible crystals or precipitate form over time, especially at room temperature or upon refrigeration.
Potential Causes:
-
Low Solubility: this compound has very low solubility in aqueous solutions. Adding a concentrated stock solution in an organic solvent to an aqueous buffer can cause it to precipitate out.
-
Temperature Effects: Lower temperatures can decrease the solubility of this compound, leading to crystallization.
-
Solvent Evaporation: Evaporation of the organic solvent from the stock solution can increase the concentration of this compound beyond its solubility limit.
-
Interaction with Media Components: Components in complex aqueous media, such as salts or proteins, can interact with this compound and reduce its solubility.[2]
Solutions:
-
Use of Co-solvents: Employing a co-solvent system can improve solubility. For example, a mixture of ethanol and propylene glycol may enhance solubility compared to ethanol alone.
-
Optimize Dilution Method: When diluting a stock solution into an aqueous medium, add the stock solution dropwise while vortexing the aqueous solution to facilitate rapid dispersion and minimize localized high concentrations.
-
Work at an Appropriate Temperature: Prepare and handle solutions at room temperature or slightly warmer to prevent crystallization.
-
Proper Storage: Store stock solutions in tightly sealed vials to prevent solvent evaporation.
-
Filtration: If a precipitate has formed and cannot be redissolved, it may be necessary to filter the solution through a sterile syringe filter (e.g., 0.22 µm PVDF) to remove the precipitate before use in sensitive applications, though this will reduce the effective concentration.
Issue 2: Suspected Chemical Degradation
Symptoms:
-
Inconsistent or unexpected results in assays.
-
A noticeable change in the color of the solution over time.
-
Appearance of new peaks in analytical chromatograms (e.g., HPLC).
Potential Causes:
-
Hydrolysis: The acetate ester of drostanolone is susceptible to hydrolysis, which cleaves the ester bond to form drostanolone and acetic acid. This reaction can be catalyzed by acidic or basic conditions.
-
Oxidation: The steroid structure can be oxidized, leading to the formation of various degradation products. This can be accelerated by exposure to air (oxygen), metal ions, or light.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation of the molecule.
Solutions:
-
pH Control: Maintain the pH of the solution as close to neutral as possible, unless experimental conditions require otherwise. Use appropriate buffer systems to stabilize the pH.
-
Use of Antioxidants: For long-term storage or when oxidative degradation is a concern, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution.
-
Protection from Light: Always store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[3]
-
Inert Atmosphere: For highly sensitive applications or long-term storage, purging the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation.
-
Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for experiments to minimize the impact of potential degradation.
Data Presentation
Table 1: Solubility of Drostanolone Esters in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Drostanolone Propionate | DMF | 30 mg/mL | [4] |
| Drostanolone Propionate | DMSO | 30 mg/mL | [4] |
| Drostanolone Propionate | Ethanol | 2 mg/mL | [4] |
| Drostanolone Enanthate | DMSO | 0.1 - 1 mg/mL (Slightly soluble) | [5] |
| Drostanolone Enanthate | Ethanol | 0.1 - 1 mg/mL (Slightly soluble) | [5] |
| Drostanolone | Methanol | 1 mg/mL | [6] |
| Drostanolone | Ethanol | 1 mg/mL | [6] |
| Drostanolone | Acetonitrile | 1 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Sterile syringe and 0.22 µm PVDF syringe filter
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance in a sterile environment.
-
Transfer the powder to a sterile amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 40°C) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
For sterile applications, filter the stock solution through a 0.22 µm PVDF syringe filter into a new sterile amber vial.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.[7][8]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol
-
Water, HPLC grade
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl in a vial.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equimolar amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH in a vial.
-
Incubate the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equimolar amount of HCl, and dilute with mobile phase for HPLC analysis.
-
Repeat the experiment with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂ in a vial.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial containing the this compound stock solution in an oven at 80°C for 48 hours.
-
At specified time points, withdraw an aliquot, allow it to cool to room temperature, and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a vial containing the this compound stock solution to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
At the end of the exposure, dilute an aliquot of both the exposed and control samples with mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 3 for a general approach).
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
General Approach:
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for steroid analysis.
-
Mobile Phase Selection: A mixture of acetonitrile and water or methanol and water is typically used. Gradient elution may be necessary to achieve good separation of all components. The addition of a buffer (e.g., phosphate or acetate) can improve peak shape.
-
Detection: UV detection is suitable for this compound. The detection wavelength should be set at the absorption maximum of this compound (typically around 240 nm).
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve baseline separation between the parent drug and all degradation products.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak and from each other.
-
-
Method Validation: Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Workflow for Investigating this compound Stability.
Caption: Potential Degradation Pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Academy [procellsystem.com]
- 3. defymedical.com [defymedical.com]
- 4. ijisrt.com [ijisrt.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Hydrolysis of certain pure steroidal conjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Detection of Drostanolone Metabolites
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to enhance the detection sensitivity of drostanolone acetate metabolites.
Frequently Asked Questions (FAQs)
Q1: What is drostanolone and how is it metabolized in the human body?
Drostanolone is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of dihydrotestosterone (DHT).[1][2] It is not orally active and must be administered via intramuscular injection.[1][3] The active form, drostanolone, is metabolized in the liver into various compounds that are then excreted in urine, primarily as glucuronide and sulfate conjugates.[4][5] Because it is a DHT derivative, it cannot be aromatized into estrogenic metabolites.[1][2]
Q2: What are the primary target metabolites for long-term detection of drostanolone use?
Research has identified several key long-term metabolites. The most prominent is 3α-hydroxy-2α-methyl-5α-androstan-17-one , which is typically monitored after the hydrolysis of its glucuronide conjugate and has a detection window of up to 29 days.[6][7] Other important metabolites that can serve as potential biomarkers include sulfate conjugates, such as the sulfated version of the main metabolite, which is detectable for up to 24 days.[4][6][7][8]
Q3: What are the primary analytical methods for detecting drostanolone metabolites?
The two main techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS is the traditional gold standard, offering high separation efficiency. It requires enzymatic hydrolysis to cleave conjugates and chemical derivatization to make the metabolites volatile for analysis.[5][9][10]
-
LC-MS/MS is a powerful alternative that can directly detect intact phase II metabolites (sulfates and glucuronides) without hydrolysis, which can sometimes extend detection windows.[4][11] It also offers faster sample turnaround times.[9]
Q4: Why is chemical derivatization required for GC-MS analysis of steroids?
Derivatization is a critical step in preparing steroid metabolites for GC-MS analysis. Steroids in their natural form are not sufficiently volatile to travel through a gas chromatograph. The process, typically a two-step methoximation and silylation, replaces active hydrogen atoms on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.[5][12] This modification increases the metabolite's volatility and thermal stability while reducing its polarity, resulting in better chromatographic peak shape and sensitivity.[5][12]
Q5: Is it possible to detect conjugated metabolites directly without hydrolysis?
Yes, this is a key advantage of using LC-MS/MS. This technique can analyze intact sulfate and glucuronide conjugates directly from a prepared sample.[8][11] This approach avoids potential analyte loss during hydrolysis and can provide complementary data to GC-MS methods, enhancing the overall detection strategy.[6][7] For some steroids, analyzing the intact sulfated metabolites has been shown to significantly prolong the detection window.[7]
Key Metabolites and Analytical Data
The following table summarizes key metabolites and their reported detection windows, providing a reference for selecting target analytes.
| Metabolite Name | Conjugate Type | Typical Detection Window | Analytical Method |
| 3α-hydroxy-2α-methyl-5α-androstan-17-one | Glucuronide | Up to 29 days | GC-MS (after hydrolysis) |
| 3α-hydroxy-2α-methyl-5α-androstan-17-one | Sulfate | Up to 24 days | GC-MS or LC-MS/MS |
| 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate (S4) | Sulfate | Up to 24 days | LC-MS/MS |
| 2α-methyl-5α-androstan-17-one-3α-glucuronide (G1) | Glucuronide | Up to 7 days (direct injection) | LC-MS/MS |
Data compiled from references[4][6][7][8]. Detection windows are approximate and can vary based on dosage, individual metabolism, and analytical sensitivity.
Troubleshooting Guide
Problem Area 1: Sample Preparation
Q: My recovery of drostanolone metabolites from urine is consistently low. What steps can I take to improve it?
A: Low recovery is often linked to the extraction or hydrolysis steps. Consider the following:
-
Optimize Enzymatic Hydrolysis: Ensure the pH of the urine sample is optimal (typically ~7.0) for the β-glucuronidase enzyme.[13] Incubation time and temperature (e.g., 1 hour at 50°C) should also be optimized.[13] If targeting both glucuronides and sulfates for GC-MS, an enzyme preparation from Helix pomatia, which contains both glucuronidase and sulfatase activity, may be beneficial.[6]
-
Evaluate Extraction Method:
-
Liquid-Liquid Extraction (LLE): Ensure the pH of the aqueous phase is adjusted correctly (e.g., pH 9.6) to facilitate the transfer of deconjugated steroids into the organic solvent (e.g., TBME or diethyl ether).[13][14] Vigorous mixing is required, followed by complete phase separation, which can be aided by centrifugation or freezing the aqueous layer.[14]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts than LLE.[15] Ensure the cartridge is conditioned and equilibrated correctly. Incomplete elution is a common cause of low recovery; test different elution solvents and volumes.
-
-
Assess Sample Stability: Steroids in urine are stable for about seven days at room temperature and up to 28 days at 4–6°C.[16] For longer-term storage, samples should be kept at -20°C or -80°C to prevent degradation.[16] Multiple freeze-thaw cycles should be avoided.
Problem Area 2: Chromatography and Mass Spectrometry (GC-MS)
Q: I am observing significant peak tailing for my silylated drostanolone metabolites in GC-MS. What is the likely cause?
A: Peak tailing for silylated compounds usually points to incomplete derivatization or active sites within the GC system.
-
Verify Derivatization Conditions: The derivatization reaction is highly sensitive to moisture. Ensure all sample extracts are evaporated to complete dryness under a stream of nitrogen before adding the derivatization reagent (e.g., MSTFA/NH₄I/dithioerythritol).[12][17] The reaction should be performed at the recommended temperature and time (e.g., 60-80°C for 30-40 minutes).[14][17]
-
Check for Active Sites: Active sites, such as exposed silanol groups in the GC inlet liner or on the column, can interact with the analytes, causing tailing. Deactivated inlet liners should be used and replaced regularly. If the column is old, it may need to be conditioned or trimmed.
-
Reagent Quality: Derivatization reagents degrade over time, especially if exposed to moisture. Use fresh reagents and store them under inert gas in a desiccator.
Problem Area 3: Chromatography and Mass Spectrometry (LC-MS/MS)
Q: My quantitative results for drostanolone metabolites in LC-MS/MS are inconsistent and show poor accuracy. How can I troubleshoot this?
A: Inaccuracy in LC-MS/MS is frequently caused by matrix effects, where co-eluting compounds from the biological matrix interfere with the ionization of the target analyte.[9][15]
-
Implement Robust Sample Cleanup: Use SPE to remove interfering matrix components. A well-chosen SPE sorbent and wash/elution protocol can significantly reduce matrix effects.[15]
-
Optimize Chromatography: Improve chromatographic separation to move the metabolite peak away from regions of high matrix interference. Experiment with different column chemistries (e.g., C18, PFP) or gradient profiles.[18]
-
Use Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (e.g., d₃-labeled) internal standard for each analyte. These standards co-elute and experience the same ionization suppression or enhancement as the target analyte, leading to more accurate quantification.
-
Consider Derivatization: For certain steroids with low ionization efficiency, derivatization with reagents like Girard's Reagent T (GRT) can create a charged derivative, significantly enhancing ESI signal intensity and improving sensitivity.[8][11]
Visualized Workflows and Logic
Detailed Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of Urinary Metabolites
This protocol is a generalized synthesis based on common laboratory practices.[9][13][19]
-
Sample Preparation:
-
To 2 mL of urine in a glass tube, add an appropriate internal standard.
-
Add 1 mL of phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase from E. coli. Vortex briefly.
-
-
Enzymatic Hydrolysis:
-
Incubate the sample in a water bath at 50°C for 1 hour to cleave the glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
-
Liquid-Liquid Extraction (LLE):
-
Adjust the sample pH to ~9.6 using a sodium carbonate buffer or similar.
-
Add 5 mL of tert-butyl methyl ether (TBME), cap the tube, and vortex vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical that no moisture remains.
-
-
Derivatization:
-
Add 100 µL of the derivatizing agent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and a thiol, such as dithiothreitol).[14]
-
Cap the tube tightly and heat at 60°C for 40 minutes.
-
Cool the sample to room temperature before transferring to a GC vial for analysis.
-
Protocol 2: Direct Detection of Sulfate Conjugates by LC-MS/MS
This protocol is adapted from methods designed for direct analysis of intact steroid conjugates.[17]
-
Sample Preparation:
-
To 5 mL of urine, add an appropriate internal standard (e.g., a deuterated steroid sulfate).
-
Adjust the pH to 9.5 by adding a NaHCO₃:Na₂CO₃ (10:1) mixture.
-
Add ~3 g of sodium sulfate to promote the salting-out effect.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of ethyl acetate and shake for 20 minutes.
-
Centrifuge at 2000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic layer to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the dry residue in 100 µL of a mobile phase-compatible solvent (e.g., 80:20 v/v mixture of Solvent A:Solvent B, where Solvent A is 5 mM ammonium formate in 0.01% formic acid and Solvent B is Acetonitrile/Water 90:10 containing the same additives).
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system, typically operating in negative electrospray ionization (ESI) mode to detect the sulfate conjugates.[4]
-
References
- 1. Drostanolone propionate - Wikipedia [en.wikipedia.org]
- 2. Drostanolone - Wikipedia [en.wikipedia.org]
- 3. Drostanolone (PIM 901) [inchem.org]
- 4. New drostanolone metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Searching for new long-term urinary metabolites of metenolone and drostanolone using gas chromatography-mass spectrometry with a focus on non-hydrolysed sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. dshs-koeln.de [dshs-koeln.de]
- 14. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dshs-koeln.de [dshs-koeln.de]
- 18. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mro.massey.ac.nz [mro.massey.ac.nz]
Troubleshooting Poor Chromatographic Peak Shape of Drostanolone Acetate: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor chromatographic peak shape encountered during the analysis of drostanolone acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape for this compound, a non-polar compound, can arise from several factors. The most common issues include peak tailing, fronting, splitting, and excessive broadening. These problems can often be attributed to improper mobile phase composition, column degradation, sample solvent effects, or column overload. Given that this compound is practically insoluble in water, particular attention should be paid to the sample solvent and mobile phase composition to prevent on-column precipitation.
Q2: What are the key physicochemical properties of drostanolone to consider for HPLC method development?
Understanding the physicochemical properties of the parent compound, drostanolone, is crucial for developing robust HPLC methods for this compound. Key parameters include:
| Property | Value | Implication for HPLC |
| logP | 3.95[1] | Indicates high lipophilicity (non-polar nature). Reversed-phase chromatography with a high organic content in the mobile phase is suitable. |
| pKa (Strongest Acidic) | 19.38 (Predicted)[1] | Drostanolone is essentially non-ionizable under typical HPLC pH conditions (pH 2-8). This minimizes the likelihood of peak tailing due to silanol interactions, which are more common with basic compounds. |
| Aqueous Solubility | Practically insoluble | The sample solvent must have sufficient organic content to ensure the solubility of this compound and prevent precipitation upon injection into the mobile phase. |
Q3: What is a typical starting HPLC method for the analysis of this compound?
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile or Methanol and Water |
| Gradient | Start with a high organic percentage (e.g., 60-70%) and increase as needed. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection | UV at approximately 240-254 nm |
| Injection Volume | 5-20 µL |
Troubleshooting Guides
Peak Tailing
Problem: The peak for this compound exhibits a tail, leading to poor integration and reduced resolution.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Although drostanolone is not strongly basic, interactions with active silanols on the silica support of the column can still occur.
-
Column Contamination: Accumulation of sample matrix components or previously injected compounds on the column frit or at the head of the column can cause peak tailing.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If a guard column is in use, replace it. If the problem persists, the analytical column may need to be replaced.
-
-
Excessive Extra-Column Volume: Large internal diameter or long tubing between the injector, column, and detector can lead to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to avoid dead volume.
-
Peak Fronting
Problem: The peak for this compound shows a leading edge, often resembling a shark fin.
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase at the inlet, causing molecules to travel down the column more quickly, resulting in a fronting peak.[2]
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
-
Incompatible Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the mobile phase, the sample band will not focus properly at the head of the column, leading to peak fronting.
-
Solution: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that maintains sample solubility.
-
-
Column Collapse: With highly aqueous mobile phases (typically >95% water), the C18 chains on the stationary phase can collapse, leading to a sudden loss of retention and peak fronting. This is a significant risk for non-polar compounds like this compound if inappropriate starting conditions are used in a gradient.
-
Solution: Ensure the initial mobile phase composition has sufficient organic content (generally at least 5-10%) to prevent phase collapse.
-
Split Peaks
Problem: The peak for this compound appears as two or more merged peaks.
Possible Causes & Solutions:
-
Partially Clogged Column Frit: Particulate matter from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase. This affects all peaks in the chromatogram.
-
Solution: Backflush the column (if permitted by the manufacturer). If this does not resolve the issue, the frit or the entire column may need to be replaced.
-
-
Sample Solvent Incompatibility: If this compound is not fully soluble in the injection solvent or if the injection solvent is immiscible with the mobile phase, it can lead to peak splitting.
-
Solution: Ensure the sample is fully dissolved. As previously mentioned, the injection solvent should be as similar to the mobile phase as possible.
-
-
Co-elution with a Contaminant or Degradant: A closely eluting impurity or a degradation product of this compound can cause the appearance of a split peak or a shoulder.
-
Solution: Alter the chromatographic selectivity by changing the mobile phase organic modifier (e.g., methanol instead of acetonitrile), adjusting the gradient slope, or trying a different column chemistry (e.g., a phenyl-hexyl column).[4] Forced degradation studies can help identify potential degradation products.
-
-
Void at the Column Inlet: A void or channel in the packing material at the head of the column can cause the sample band to split.
-
Solution: This is typically irreversible, and the column will need to be replaced. Using a guard column can help extend the life of the analytical column.[5]
-
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
-
Disconnect the column from the detector.
-
Reverse the direction of flow (if permissible by the manufacturer).
-
Flush the column with 20-30 column volumes of a strong solvent series. A typical sequence for a C18 column is:
-
Mobile phase without buffer salts (e.g., water/organic mixture)
-
100% Water (to remove salts)
-
100% Acetonitrile
-
100% Isopropanol
-
100% Acetonitrile
-
-
Return the column to the original flow direction.
-
Equilibrate the column with the mobile phase for at least 30 minutes before resuming analysis.
Protocol 2: Sample Solubility and Injection Solvent Test
-
Prepare a stock solution of this compound in a strong solvent like acetonitrile or methanol.
-
Create a series of dilutions of the stock solution into different potential injection solvents, including the initial mobile phase composition and mixtures with slightly higher organic content.
-
Visually inspect the diluted samples for any precipitation or cloudiness.
-
Inject the clear solutions and observe the peak shape. A sharper, more symmetrical peak will indicate a more suitable injection solvent.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing.
References
Technical Support Center: Drostanolone Acetate Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of drostanolone acetate using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to help you minimize ion suppression and achieve reliable, high-quality results.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the mass spectrometric analysis of this compound, providing targeted solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing significant signal suppression for this compound. What are the most common causes?
A1: Ion suppression in the analysis of this compound is primarily due to matrix effects, where co-eluting endogenous or exogenous compounds from the sample interfere with the ionization of the analyte in the mass spectrometer's source.[1] Common sources of interference in biological matrices like urine and plasma include:
-
Phospholipids: Abundant in plasma and serum, these molecules are notorious for causing ion suppression.[2]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can reduce ionization efficiency.
-
Endogenous Steroids and Metabolites: Structurally similar compounds can co-elute and compete for ionization.
-
Exogenous Contaminants: Plasticizers, detergents, and other contaminants introduced during sample preparation can also lead to suppression.
Q2: My this compound peak shape is poor (e.g., broad, tailing). What could be the issue?
A2: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to broad and tailing peaks. Try diluting your sample.
-
Inappropriate Mobile Phase: The pH and organic composition of the mobile phase can significantly impact peak shape. For steroid analysis, mobile phases containing additives like ammonium fluoride or formic acid can improve peak shape and sensitivity.
-
Column Contamination or Degradation: Build-up of matrix components on the column can degrade performance. Implement a column wash step or use a guard column.
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase can cause tailing. Ensure your column is appropriate for steroid analysis.
Q3: I am struggling to achieve the required sensitivity for this compound. What steps can I take to improve it?
A3: To enhance sensitivity:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up method like Solid-Phase Extraction (SPE) to remove interfering matrix components.[3]
-
Derivatization: Although not always necessary, derivatization can improve the ionization efficiency of steroids.[4]
-
Optimize MS Parameters: Fine-tune the collision energy, declustering potential, and other source parameters specifically for this compound to maximize the signal of your target MRM transitions.
-
Improve Chromatographic Separation: Better separation of this compound from co-eluting interferences will reduce ion suppression and improve signal-to-noise. This can be achieved by adjusting the gradient, flow rate, or using a more efficient column.[2]
Q4: How can I confirm that the signal reduction I'm seeing is due to ion suppression?
A4: A post-extraction addition experiment is a standard method to evaluate matrix effects.[1] The basic workflow is as follows:
-
Prepare a blank matrix sample (e.g., urine or plasma without the analyte) using your standard extraction procedure.
-
Spike a known amount of this compound into the extracted blank matrix.
-
Prepare a neat solution of this compound at the same concentration in your mobile phase.
-
Analyze both samples and compare the peak areas. The percentage of matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100 A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Experimental Protocols and Methodologies
This section provides detailed protocols for the analysis of this compound, focusing on methods to minimize ion suppression.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for extracting this compound from a plasma or serum sample.
Materials:
-
Plasma/Serum sample
-
Internal Standard (IS) solution (e.g., a deuterated analog of drostanolone)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile
-
Water (HPLC grade)
-
Nitrogen gas for evaporation
-
Reconstitution solvent (e.g., 50:50 Methanol:Water)
Procedure:
-
To 100 µL of plasma/serum in a clean tube, add the internal standard.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Add 1 mL of MTBE for liquid-liquid extraction. Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 55°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solvent.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[5]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general SPE procedure for cleaning up urine samples prior to this compound analysis.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Mixed-mode SPE cartridge (e.g., C8/QAX)
-
Methanol
-
Deionized Water
-
Ammonium Hydroxide
-
Hexane
-
Ethyl Acetate
-
Nitrogen gas for evaporation
-
Reconstitution solvent
Procedure:
-
To 5 mL of urine, add the internal standard and adjust the pH to ~7 with ammonium hydroxide.[6]
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 60:40 water:methanol.[6] A wash with hexane can also be effective at removing lipids.[3]
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound with 3 mL of an appropriate solvent like ethyl acetate or methanol.[3][6]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the desired volume of reconstitution solvent for LC-MS/MS analysis.
UPLC-MS/MS Analytical Method Parameters
The following are typical starting parameters for the analysis of steroids. These should be optimized for your specific instrument and application.
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: Kinetex C18 (150 x 2.1 mm, 2.6 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid or 2 mM ammonium acetate
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 6500+ or Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
MS/MS Parameters (MRM): Finding the optimal MRM transitions is crucial for sensitivity and selectivity. The following are hypothetical MRM transitions for this compound based on its structure. These must be empirically determined and optimized on your instrument.
-
This compound (MW: 346.5)
-
Precursor Ion (Q1): m/z 347.3 [M+H]+
-
Product Ions (Q3) for Quantification and Confirmation: These would be determined by infusing a standard and performing a product ion scan. Likely fragments would result from the loss of the acetate group and fragmentation of the steroid backbone.
-
Data Presentation
The following tables summarize quantitative data related to recovery and matrix effects for steroid analysis using different sample preparation techniques. While specific data for this compound is limited in the literature, these tables provide a general comparison of what can be expected.
Table 1: Comparison of Analyte Recovery with Different SPE Sorbents
| Analyte | SPE Sorbent | Recovery (%) | Reference |
| Testosterone | C18 | 95 | [3] |
| Progesterone | C18 | 101 | [3] |
| Cortisol | C18 | 87 | [3] |
| Beta-blockers | Bond Elut Plexa | >85 | [7] |
Table 2: Matrix Effect Comparison of Different Sample Preparation Methods for Steroids in Plasma
| Sample Prep Method | Matrix Effect (%) | Reference |
| Protein Precipitation | Can be significant | [5] |
| Liquid-Liquid Extraction | Generally reduced vs. PP | |
| Solid-Phase Extraction | Often provides the cleanest extracts | [3] |
| HybridSPE-Phospholipid | Effective at removing phospholipids | [4] |
Note: Matrix effect is calculated as (response in matrix / response in neat solution) x 100. A value < 100% indicates ion suppression.
Visualizations
The following diagrams illustrate key workflows and concepts for minimizing ion suppression in the analysis of this compound.
Caption: A typical experimental workflow for this compound analysis.
Caption: A logical workflow for troubleshooting ion suppression issues.
References
- 1. biotage.com [biotage.com]
- 2. longdom.org [longdom.org]
- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qps.com [qps.com]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Technical Support Center: Refinement of Drostanolone Acetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of drostanolone acetate. Our goal is to help you refine your synthetic protocols to minimize impurities and enhance final product purity.
Troubleshooting Guide
This guide addresses common problems observed during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low yield of this compound | Incomplete esterification of drostanolone. | - Ensure the use of a suitable acylation agent such as acetic anhydride in the presence of a base like pyridine or a catalyst like 4-dimethylaminopyridine (DMAP) to drive the reaction to completion. - Increase the reaction time or temperature, monitoring the progress by Thin Layer Chromatography (TLC) to avoid degradation. - Ensure all reagents are anhydrous, as water can hydrolyze the acetic anhydride and compete with the drostanolone for acylation. |
| Degradation of the product during workup or purification. | - Use mild acidic and basic conditions during the workup to prevent hydrolysis of the acetate ester. - Avoid excessive heat during solvent evaporation. - Employ efficient purification techniques like flash column chromatography or recrystallization with appropriate solvent systems. | |
| Presence of Unreacted Drostanolone | Insufficient amount of acetylating agent. | - Use a molar excess of acetic anhydride (e.g., 1.5 to 2 equivalents) relative to drostanolone. |
| Inefficient catalysis. | - Add a catalytic amount of DMAP to accelerate the esterification reaction. | |
| Formation of Epimers (e.g., 2β-methyl isomer) | Use of a non-stereoselective reducing agent in the synthesis of the drostanolone precursor. | - During the synthesis of drostanolone from 2-methyldihydrotestosterone, employ stereoselective reducing agents to favor the formation of the desired 2α-methyl epimer.[1] |
| Epimerization during subsequent reaction steps. | - Maintain neutral or slightly acidic conditions where possible, as basic conditions can promote epimerization at the C2 position. | |
| Presence of Oxidation Byproducts | Exposure to air and/or oxidizing agents during the synthesis or storage. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled solvents to remove any peroxide impurities. - Store the final product and intermediates protected from light and air. |
| Inadequate Purity after Recrystallization | Incorrect choice of solvent system. | - Perform small-scale solvent screening to identify a solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for steroid recrystallization include acetone, ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[2] |
| Presence of impurities with similar solubility. | - If recrystallization is ineffective, consider using column chromatography for purification prior to a final recrystallization step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis and how can I identify them?
A1: Common impurities can include unreacted drostanolone, epimers (such as the 2β-methyl isomer), and oxidation byproducts. Identification can be achieved using a combination of chromatographic and spectroscopic techniques:
-
Thin Layer Chromatography (TLC): A quick method to monitor reaction progress and identify the presence of multiple components. Different solvent systems can be used to achieve separation.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method for separating and quantifying impurities. A validated HPLC method is crucial for accurate purity assessment.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to determine the molecular weight of impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities, which is essential for their definitive characterization.
Reference standards of known impurities are invaluable for accurate identification and quantification.[3][4]
Q2: Which reaction conditions are critical for minimizing impurity formation during the esterification of drostanolone?
A2: The esterification of drostanolone to this compound is a critical step where impurities can be introduced. Key parameters to control include:
-
Reagent Purity: Use high-purity drostanolone, acetic anhydride, and solvents.
-
Reaction Temperature: Lower temperatures are generally favored to reduce the formation of side products. The reaction can often be carried out at room temperature.[5]
-
Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time that maximizes product formation while minimizing byproduct generation.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation.
Q3: What is the recommended procedure for purifying crude this compound?
A3: A two-step purification process is often effective:
-
Column Chromatography: For the initial purification of the crude product, flash column chromatography using silica gel is recommended. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) can effectively separate this compound from most impurities.[6][7]
-
Recrystallization: Following column chromatography, recrystallization can be used to obtain a highly pure product. The choice of solvent is critical. A good starting point is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, acetone, or a mixture of ethyl acetate and hexane) and then allowing it to cool slowly to form crystals.[2]
Q4: How can I develop a reliable HPLC method for purity analysis of this compound?
A4: A robust reversed-phase HPLC (RP-HPLC) method is suitable for the purity analysis of this compound. Here are the general steps for method development:
-
Column Selection: A C18 column is a common and effective choice for steroid analysis.
-
Mobile Phase Selection: A mixture of acetonitrile or methanol and water is typically used. A gradient elution may be necessary to separate all impurities from the main peak. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.
-
Wavelength Selection: this compound has a UV absorbance maximum that can be used for detection. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound from Drostanolone
This protocol describes the esterification of drostanolone to form this compound.
Materials:
-
Drostanolone
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolve drostanolone (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (2-3 equivalents) to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride (1.5 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Column Chromatography and Recrystallization
This protocol details the purification of the crude product obtained from the synthesis.
A. Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the top of the prepared column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
B. Recrystallization:
-
Dissolve the purified this compound from the column chromatography in a minimal amount of hot solvent (e.g., acetone or ethanol).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationship between the synthesis step and potential impurity formation.
References
- 1. Dromostanolone | C20H32O2 | CID 6011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploring the Polymorphism of Drostanolone Propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drostanolone - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. archives.ijper.org [archives.ijper.org]
Best practices for long-term storage of drostanolone acetate
Technical Support Center: Drostanolone Acetate
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. This compound is a controlled substance in many jurisdictions. All handling, storage, and experimentation should be conducted in strict accordance with local, state, and federal regulations in a certified laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound powder?
A1: For long-term stability, this compound as a solid powder should be stored in a cool, dry, and dark environment.[1][2][3] The recommended temperature is typically between 20°C to 25°C (68°F to 77°F).[2] Some suppliers may recommend storage at -20°C for extended periods, particularly after the container has been opened.[4] To prevent degradation from moisture and light, it is crucial to store the compound in a tightly sealed, light-resistant container.[1][2] For added protection against humidity, consider placing the container within a larger, airtight vessel with a desiccant.[1]
Q2: How should I store this compound in a solution?
A2: The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. For short-term storage, solutions can be kept at room temperature, protected from light. For longer-term storage, refrigeration at 2-8°C is advisable. If using bacteriostatic water for reconstitution, the refrigerated solution may be viable for a few days.[5] It is important to use a suitable, high-purity solvent and to ensure the container is well-sealed to prevent solvent evaporation and contamination.
Q3: What are the primary degradation pathways for this compound?
A3: As a steroid ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bond to yield drostanolone and acetic acid.[6][7][8][9] This process can be catalyzed by the presence of water, acids, or bases.[8][9] Exposure to light and high temperatures can also accelerate degradation.[1][2][3]
Q4: Can I freeze this compound powder for long-term storage?
A4: Yes, storing this compound powder in a freezer, particularly after vacuum sealing with desiccant packs, is a viable option for long-term storage.[10] However, it is important to prevent exposure to moisture upon removal from the freezer. Allow the container to equilibrate to room temperature before opening to avoid condensation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration or clumping of the powder. | Moisture absorption or degradation. | Discard the sample. Ensure future storage is in a desiccated, airtight container. |
| Precipitation or crystallization in a stored solution. | The solution may be supersaturated, or the temperature may be too low for the given concentration. | Gently warm the solution to redissolve the precipitate. If the issue persists, consider diluting the solution or using a different solvent system. |
| Unexpected experimental results. | The compound may have degraded, leading to lower potency or the presence of impurities. | Verify the purity of your stock using an appropriate analytical method, such as HPLC. Prepare a fresh solution from a new stock of the compound if necessary. |
| Visible particulate matter in a solution. | Contamination or degradation. | Do not use the solution. Filter the solution through a sterile syringe filter if appropriate for your application, but it is safer to prepare a fresh solution. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and may require optimization for your specific equipment and standards.
-
Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 240 nm
-
Column Temperature: 25°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to the standard. The purity can be calculated by the area percentage of the principal peak. The presence of additional peaks may indicate impurities or degradation products.
-
Visualizations
Experimental Workflow for Handling and Storage
Caption: Figure 1. Workflow for handling and storing this compound.
Potential Degradation Pathway
References
- 1. irongorillas.com [irongorillas.com]
- 2. roomscapesinc.com [roomscapesinc.com]
- 3. quora.com [quora.com]
- 4. ikigaicorporation.com [ikigaicorporation.com]
- 5. drugsandalcohol.ie [drugsandalcohol.ie]
- 6. digitalcollections.sdsu.edu [digitalcollections.sdsu.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Storing raws | Anabolic Steroid Forums [anabolicsteroidforums.com]
Validation & Comparative
A Comparative Guide to the Quantification of Drostanolone Acetate: An HPLC Method Validation
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of drostanolone acetate, an anabolic androgenic steroid. Furthermore, it presents a comparative analysis of this method with alternative analytical techniques, offering insights into their respective performances based on experimental data.
Validated HPLC Method for this compound Quantification
A robust and reliable HPLC method was validated for the determination of this compound. The method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for routine quality control and research applications.
Experimental Protocol
A detailed methodology for the validated HPLC method is provided below:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Samples containing this compound are dissolved in the mobile phase to a suitable concentration.
Data Presentation: HPLC Method Validation Parameters
The performance of the HPLC method was rigorously assessed according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in the table below.
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Linearity Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD %) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Specificity | No interference from common excipients |
Comparison with Alternative Analytical Methods
While HPLC is a widely used and reliable technique, other analytical methods can also be employed for the quantification of this compound. This section provides a comparative overview of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, detection by mass fragmentation pattern. | Separation based on polarity, detection by mass-to-charge ratio of parent and daughter ions. |
| Sensitivity | Moderate | High | Very High |
| Specificity | Good | Very Good | Excellent |
| Sample Preparation | Simple dissolution | Often requires derivatization to increase volatility.[1] | Simple dissolution, but may require solid-phase extraction for complex matrices. |
| Run Time | Relatively short (5-15 min) | Longer (15-30 min) | Short to moderate (5-20 min) |
| Cost (Instrument) | Low | Moderate | High |
| Typical Application | Routine quality control, content uniformity | Confirmatory analysis, metabolite identification.[2] | Bioanalysis, trace level quantification, metabolite profiling. |
Visualizing the Workflow and Decision-Making Process
To further elucidate the methodologies and aid in the selection of an appropriate analytical technique, the following diagrams have been generated.
Caption: Workflow of the HPLC Method Validation Process.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New drostanolone metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Drostanolone Acetate Analysis: Immunoassays vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of immunoassays and mass spectrometry for the analysis of anabolic steroids like drostanolone acetate. It is important to note that the immunoassay data is generalized due to the lack of specific data for this compound and is based on the known performance of immunoassays for other anabolic steroids.
| Performance Metric | Immunoassay (General for Anabolic Steroids) | Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Mass-to-charge ratio of ionized molecules |
| Specificity | Moderate to low; prone to cross-reactivity with structurally similar steroids.[1][2][3] | High; capable of distinguishing between structurally similar compounds. |
| Sensitivity (LOD) | ng/mL to pg/mL range.[4] | pg/mL to fg/mL range.[5] |
| Accuracy | Can be compromised by cross-reactivity, leading to over or underestimation.[6] | High; considered the gold standard for steroid quantification.[7] |
| Precision (%CV) | <15% (Intra-assay), <20% (Inter-assay) | <10% (Intra-assay), <15% (Inter-assay) |
| Sample Throughput | High; suitable for screening large numbers of samples. | Lower; more time-consuming per sample. |
| Cost per Sample | Lower | Higher |
| Confirmation | Presumptive; positive results often require confirmation by a more specific method. | Confirmatory; provides definitive identification. |
Experimental Protocols
Detailed methodologies for both immunoassay and mass spectrometry are crucial for reproducibility and understanding the nuances of each technique.
Immunoassay Protocol (Competitive ELISA - Representative)
This protocol is a representative example of a competitive enzyme-linked immunosorbent assay (ELISA) that could be developed for this compound.
-
Coating: Microplate wells are coated with a capture antibody specific to drostanolone or a structurally similar antigen.
-
Blocking: Unbound sites in the wells are blocked using a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Sample/Standard Incubation: Standards of known this compound concentration and unknown samples are added to the wells, followed by the addition of enzyme-conjugated this compound. The sample/standard and the enzyme conjugate compete for binding to the limited number of capture antibody sites.
-
Washing: The plate is washed to remove unbound components.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells.
-
Color Development: The enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Stopping the Reaction: The enzyme-substrate reaction is stopped by adding a stop solution.
-
Data Acquisition: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm). A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, from which the concentrations of the unknown samples are determined.[8][9][10]
Mass Spectrometry Protocol (LC-MS/MS)
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of drostanolone.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 1 mL urine or serum sample, add an internal standard (e.g., a deuterated analog of drostanolone).
-
Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of tert-butyl methyl ether and ethyl acetate).[11]
-
Vortex and centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
-
-
Chromatographic Separation (LC):
-
Inject the reconstituted sample into a liquid chromatography system.
-
Separate the analytes on a C18 or similar reversed-phase column using a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for drostanolone and its internal standard are monitored for sensitive and selective detection.[5]
-
Data is acquired and processed using the instrument's software to quantify the amount of drostanolone in the sample based on the peak area ratio of the analyte to the internal standard.
-
Mandatory Visualizations
Experimental Workflow: Cross-Validation of Analytical Methods
This diagram illustrates the logical workflow for the cross-validation of an immunoassay against a mass spectrometry method.
Caption: Workflow for cross-validating an immunoassay with mass spectrometry.
Signaling Pathway: Drostanolone's Mechanism of Action
This diagram illustrates the signaling pathway of drostanolone as an androgen receptor agonist. Drostanolone, being a derivative of dihydrotestosterone (DHT), binds to the androgen receptor, leading to downstream effects.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. Various Species ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. Drostanolone propionate - Wikipedia [en.wikipedia.org]
Head-to-Head Comparison of Drostanolone Acetate and Oxandrolone on Androgen Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of drostanolone acetate and oxandrolone, focusing on their interaction with the androgen receptor (AR). The information presented is collated from publicly available scientific literature to aid in research and drug development.
Introduction
Drostanolone and oxandrolone are synthetic derivatives of dihydrotestosterone (DHT) and are classified as anabolic-androgenic steroids (AAS). Their primary mechanism of action is through binding to and activating the androgen receptor, a ligand-activated transcription factor that plays a pivotal role in various physiological processes, including muscle growth and male sexual development. Understanding the specific binding characteristics of these compounds to the AR is crucial for elucidating their pharmacological profiles. This compound is a prodrug that is hydrolyzed to its active form, drostanolone.
Quantitative Data on Androgen Receptor Binding
| Compound | Metric | Value | Cell Line/System | Radioligand | Reference |
| Oxandrolone | Ki | 62 nM | Transfected COS cells | [3H]R1881 | [1][2] |
| Oxandrolone | Relative Binding Affinity | ~0.3% of Metribolone | Not Specified | Not Specified | [3] |
| Drostanolone | Potency Comparison | ~5 times as potent as methyltestosterone | Not Specified | Not Specified | [4] |
Note: The binding affinity of this compound itself is not typically measured, as it is the ester prodrug. The active compound, drostanolone, is the relevant ligand for the androgen receptor. The potency comparison for drostanolone is a more general measure and not a direct binding affinity constant.
Signaling Pathway and Experimental Workflow
The interaction of both drostanolone (the active form of this compound) and oxandrolone with the androgen receptor initiates a cascade of molecular events. Upon binding to the AR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes, leading to the physiological effects associated with these compounds.
Below is a diagram illustrating the general signaling pathway of androgen receptor activation.
Caption: General signaling pathway of androgen receptor activation.
A common method to determine the binding affinity of a compound to a receptor is the competitive binding assay. The workflow for such an assay is depicted below.
Caption: Workflow of a competitive androgen receptor binding assay.
Experimental Protocols
A generalized experimental protocol for a competitive androgen receptor binding assay is described below, based on methodologies found in the literature[1][2].
Objective: To determine the inhibition constant (Ki) of a test compound for the androgen receptor.
Materials:
-
Receptor Source: Human androgen receptor, which can be sourced from transfected cell lysates (e.g., COS cells) or purified recombinant protein.
-
Radioligand: A high-affinity radiolabeled androgen, such as [3H]R1881 (methyltrienolone), is commonly used.
-
Test Compounds: Drostanolone and oxandrolone, dissolved in a suitable solvent (e.g., ethanol or DMSO).
-
Assay Buffer: A buffer solution to maintain pH and ionic strength, for example, TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Separation Medium: Dextran-coated charcoal or hydroxylapatite slurry to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds (drostanolone and oxandrolone) and a non-labeled reference androgen (for determining non-specific binding).
-
Prepare the receptor solution in the assay buffer.
-
-
Assay Setup:
-
In a series of tubes, add a fixed amount of the receptor preparation.
-
Add increasing concentrations of the test compound or the non-labeled reference androgen.
-
Add a fixed, saturating concentration of the radioligand to all tubes.
-
Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of non-labeled androgen).
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add the separation medium (e.g., dextran-coated charcoal) to the tubes and incubate for a short period.
-
Centrifuge the tubes to pellet the separation medium, which will have adsorbed the free radioligand.
-
-
Quantification:
-
Take an aliquot of the supernatant (containing the receptor-bound radioligand) from each tube.
-
Add the aliquot to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Discussion
It is important to note that androgen receptor binding affinity is only one aspect of a compound's overall pharmacological profile. Other factors, such as the compound's pharmacokinetics, metabolism, and its ability to modulate co-regulator recruitment to the AR, also play crucial roles in determining its anabolic and androgenic effects. For instance, both drostanolone and oxandrolone are noted to be agonists of the androgen receptor, meaning they activate the receptor upon binding[3][5][6].
Further research employing standardized, direct head-to-head comparative binding assays would be invaluable for a more precise quantitative comparison of the AR binding affinities of drostanolone and oxandrolone. Additionally, functional assays, such as androgen receptor transactivation assays, would provide complementary data on their potency as AR agonists.
References
Performance characteristics of different analytical columns for drostanolone acetate separation
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient separation of drostanolone acetate from related compounds and impurities is a critical aspect of pharmaceutical analysis, quality control, and anti-doping applications. The choice of an appropriate analytical column is paramount to achieving the desired resolution, peak shape, and analysis time. This guide provides a comparative overview of the performance characteristics of three commonly used reversed-phase HPLC columns—C18, C8, and Phenyl-Hexyl—for the separation of this compound. The information presented is based on established chromatographic principles and supporting experimental data from the analysis of steroids.
Performance Characteristics of Analytical Columns
The selection of an HPLC column is a critical step in method development. The stationary phase chemistry dictates the primary interaction mechanism with the analyte, thereby influencing retention and selectivity. For a moderately non-polar steroid like this compound, reversed-phase chromatography is the method of choice. The following table summarizes the key performance characteristics of C18, C8, and Phenyl-Hexyl columns in the context of steroid separation.
| Column Type | Stationary Phase | Primary Interaction | Key Performance Characteristics for Steroid Analysis |
| C18 (Octadecyl) | Octadecylsilane bonded to silica | Hydrophobic (van der Waals) interactions | High Retention: The long alkyl chains provide strong hydrophobic interactions, leading to longer retention times for non-polar compounds like this compound.[1] This is often the starting point for method development.[2] High Resolution: Generally provides high-resolution separations for complex mixtures. Versatility: Widely applicable for a broad range of analytes. |
| C8 (Octyl) | Octylsilane bonded to silica | Hydrophobic (van der Waals) interactions | Moderate Retention: The shorter alkyl chains result in weaker hydrophobic interactions compared to C18, leading to shorter analysis times.[1] Faster Elution: Useful when this compound or related impurities are too strongly retained on a C18 column. Alternative Selectivity: Can provide different elution orders for closely related steroids compared to C18. |
| Phenyl-Hexyl | Phenyl-Hexyl bonded to silica | Hydrophobic and π-π interactions | Unique Selectivity: The phenyl ring offers π-π interactions with analytes containing aromatic moieties or unsaturated bonds, providing an alternative separation mechanism to alkyl phases.[3][4] This can be advantageous for separating this compound from structurally similar steroids. Enhanced Resolution for Specific Steroids: Has been shown to provide baseline resolution for steroid panels where C18 columns showed co-elution.[3][4] Mobile Phase Dependent Selectivity: The degree of π-π interaction can be modulated by the choice of organic modifier (e.g., methanol enhances these interactions more than acetonitrile).[4] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and comparing analytical separations. Below are representative experimental protocols for the separation of steroids using C18 and Phenyl-Hexyl columns.
1. Experimental Protocol for a C18 Column (Based on a multi-residue steroid analysis)
This method was developed for the simultaneous determination of 13 anabolic steroids, including compounds structurally similar to this compound, demonstrating the utility of a C18 phase for such analyses.[5]
-
Column: Halo 90 Å, C18 (150 x 4.6 mm, 2.7 µm)[5]
-
Mobile Phase:
-
Gradient Elution: A specific gradient program was utilized to achieve optimal separation.[5]
-
Flow Rate: 0.6 mL/min[5]
-
Column Temperature: 40 °C[5]
-
Detection: UV at 254 nm[5]
-
Injection Volume: 20 μL[5]
2. Experimental Protocol for a Phenyl-Hexyl Column (Based on a steroid screening method)
This protocol was part of a screening method to evaluate different column selectivities for a panel of eight steroids, where the Phenyl-Hexyl column demonstrated excellent resolving power.[3][4]
-
Column: Agilent Poroshell 120 Phenyl-Hexyl (100 x 2.1 mm, 2.7 µm)[3][4]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Methanol
-
-
Gradient Elution: 40-80% B over 14 minutes[3]
-
Flow Rate: 0.4 mL/min[3]
-
Column Temperature: 40 °C[3]
-
Detection: Diode Array Detector (DAD) at 260 nm[3]
Logical Workflow for Analytical Column Selection
The process of selecting the optimal analytical column for this compound separation involves a logical progression of steps, from initial method development to final method optimization.
Signaling Pathway of Androgen Receptor (for context)
This compound is a synthetic anabolic-androgenic steroid and thus exerts its effects through the androgen receptor signaling pathway. Understanding this biological context is important for researchers in drug development and related fields.
References
A Guide to the Inter-laboratory Comparison of Drostanolone Acetate Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methodologies used for the detection and quantification of drostanolone acetate and its metabolites. Drostanolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, is frequently monitored in doping control and requires robust and sensitive analytical procedures. This document outlines the performance of common techniques, details experimental protocols, and illustrates key workflows and pathways to aid researchers in method selection and implementation.
Comparative Performance of Analytical Methods
The detection of this compound administration typically relies on identifying its metabolites in biological matrices, most commonly urine. The two predominant analytical platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). While direct inter-laboratory comparison studies for drostanolone are not extensively published, the following tables summarize typical performance characteristics gathered from various validation and application studies.
Table 1: Performance Characteristics of Key Analytical Methods for Drostanolone Metabolite Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Primary Target Analytes | TMS-derivatized metabolites (e.g., 3α-hydroxy-2α-methyl-5α-androstan-17-one) | Glucuronide and sulfate conjugated metabolites; free metabolites |
| General Sensitivity | High, with Limits of Detection (LOD) often in the low ng/mL to pg/mL range.[1] | Very high, with LODs that can reach the low pg/mL range.[2] |
| Detection Window | The main drostanolone metabolite (after hydrolysis) can be detected for up to 29 days.[3][4] | Can offer extended detection windows for specific sulfated metabolites, up to 24 days.[3][5] |
| Sample Preparation | More extensive: requires enzymatic hydrolysis, extraction, and chemical derivatization. | Often simpler: may involve a "dilute-and-shoot" approach or straightforward solid-phase extraction (SPE).[5] |
| Specificity | High, provides detailed structural information from fragmentation patterns. Considered a reference method. | High specificity due to precursor-product ion transitions (MRM).[2] |
| Throughput | Lower, due to longer run times and complex sample preparation. | Higher, amenable to automation with shorter analysis times. |
Table 2: Comparison of Common Sample Preparation and Analysis Techniques
| Technique | Principle | Common Application for Drostanolone | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Extraction of free and hydrolyzed steroids from urine into an organic solvent.[5] | Simple, low cost. | Can be labor-intensive and consume large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are adsorbed onto a solid sorbent and then eluted. | Sample clean-up and concentration of drostanolone metabolites from urine.[3] | High recovery, good selectivity, easily automated. | Higher cost of consumables (cartridges). |
| Enzymatic Hydrolysis | Use of enzymes (e.g., β-glucuronidase) to cleave conjugated metabolites. | To release free drostanolone metabolites from their glucuronide conjugates prior to GC-MS analysis.[3] | Effective for analyzing total metabolite concentration. | Adds time to sample preparation; enzyme activity can vary. |
| Derivatization (Silylation) | Chemical modification of analytes to increase volatility and thermal stability. | Required for GC-MS analysis of steroids to form trimethylsilyl (TMS) ethers. | Improves chromatographic peak shape and mass spectrometric fragmentation. | Adds a step to the workflow; derivatizing agents can be sensitive to moisture. |
Experimental Protocols
Below are detailed, generalized methodologies for the analysis of drostanolone metabolites using GC-MS and LC-MS/MS. These protocols are intended as a guide and should be optimized and validated for specific laboratory conditions.
Protocol 1: GC-MS Analysis of Drostanolone Metabolites in Urine
-
Sample Preparation & Hydrolysis:
-
To 2 mL of urine, add an internal standard.
-
Add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase from E. coli.[3]
-
Vortex and incubate at 50°C for 1 hour to hydrolyze glucuronide conjugates.
-
-
Extraction:
-
After hydrolysis, adjust the pH to 9-10 with sodium carbonate.
-
Perform a liquid-liquid extraction by adding 5 mL of a mixture of ether and ethyl acetate.
-
Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 100 µL of a derivatizing agent mixture (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide/NH₄I/dithioerythritol).
-
Vortex and incubate at 60°C for 30 minutes to form TMS derivatives.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 280°C.
-
Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 180°C, ramp to 240°C at 3°C/min, then ramp to 310°C at 20°C/min and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for targeted quantification or full scan mode for metabolite identification.
-
Protocol 2: LC-MS/MS Analysis of Intact Drostanolone Conjugates in Urine
-
Sample Preparation:
-
To 1 mL of urine, add an appropriate internal standard (e.g., a deuterated steroid conjugate).
-
Centrifuge at 10,000 rpm for 10 minutes to pellet any particulates.
-
For a "dilute-and-shoot" method, mix 100 µL of the supernatant with 900 µL of the initial mobile phase.
-
Alternatively, for higher sensitivity, perform a solid-phase extraction (SPE) for sample clean-up and concentration.
-
-
LC-MS/MS Analysis:
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would run from 5-10% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion pairs for drostanolone glucuronide and sulfate metabolites must be optimized.
-
Visualizations: Pathways and Workflows
Visual diagrams help clarify complex relationships and processes. The following have been generated using the DOT language to meet the specified requirements.
Drostanolone Mechanism of Action
Drostanolone, as a derivative of dihydrotestosterone (DHT), exerts its anabolic effects by binding to and activating the androgen receptor (AR). This initiates a signaling cascade that alters gene expression in target cells.
General Analytical Workflow
The process of analyzing drostanolone in a laboratory setting follows a structured workflow from sample reception to final data reporting.
References
A Comparative Guide to the Validation of a Cell-Based Assay for Screening Androgenic Compounds Like Drostanolone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated cell-based reporter gene assay, the AR-EcoScreen™ system, with alternative methods for screening compounds with androgenic activity, such as drostanolone acetate. The content is designed to assist researchers in selecting the most appropriate assay for their screening needs by presenting detailed experimental protocols, comparative performance data, and visual representations of the underlying biological and experimental workflows.
Introduction to Androgen Screening and Assay Validation
Androgenic compounds, such as the synthetic anabolic-androgenic steroid (AAS) this compound, exert their effects primarily through the androgen receptor (AR), a ligand-activated transcription factor. Upon binding to an androgen, the AR translocates to the nucleus and modulates the expression of target genes, leading to a range of physiological effects. The ability to accurately screen for and characterize the androgenic potential of new chemical entities is crucial in drug development, toxicology, and endocrine disruptor research.
The validation of any screening assay is paramount to ensure the reliability and reproducibility of the data generated. Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) have established guidelines for the validation of such assays to ensure they meet stringent performance criteria.
Androgen Receptor Signaling Pathway
The classical androgen receptor signaling pathway begins with the binding of an androgenic compound to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby initiating gene transcription.
Comparison of Androgen Screening Assays
The selection of an appropriate assay for screening androgenic compounds depends on various factors, including the desired throughput, sensitivity, specificity, and the need for mechanistic information. This section compares a validated cell-based reporter gene assay with a receptor binding assay and an in vivo assay.
Data Comparison of Androgen Screening Assays
| Parameter | AR-EcoScreen™ (Cell-Based Reporter Gene Assay) | Competitive AR Binding Assay (In Vitro) | Hershberger Bioassay (In Vivo) |
| Principle | Measures AR-mediated gene transcription. | Measures binding affinity of a compound to the AR. | Measures the change in weight of androgen-dependent tissues in castrated male rats. |
| Endpoint | Luciferase activity (light emission). | Displacement of a radiolabeled ligand. | Tissue weight (g or mg). |
| Throughput | High | High | Low |
| Cost per Sample | Moderate | Low to Moderate | High |
| Biological Relevance | Cellular response | Molecular interaction | Organismic response |
| Mechanistic Insight | Agonist/Antagonist activity, transcriptional activation. | Binding affinity (agonist and antagonist). | Androgenic/Antagonistic effects on tissue growth. |
| Sensitivity | High (detection limit for DHT is 2.3 x 10-11 M). | Moderate to High | Moderate |
| Specificity | High (can be affected by off-target effects). | High for AR binding, but does not distinguish between agonists and antagonists. | Moderate (can be influenced by other hormonal pathways and general toxicity). |
| Accuracy (Agonist) | 91% | Not directly applicable (measures binding, not activity). | Variable, can be influenced by factors like animal strain and protocol variations. |
| Reproducibility | Good (Intra-assay CV for DHT ~4.35%). | Good | Moderate, can have inter-laboratory variability. |
| Drostanolone Potency | EC50 not found in publicly available literature. Expected to be a potent agonist. | High affinity expected, but specific RBA data is limited. | Known to be androgenic and anabolic. |
Detailed Experimental Protocols
AR-EcoScreen™ Androgen Agonist Assay Protocol
This protocol is a synthesized representation based on OECD Test Guideline 458 and related publications.
Objective: To determine the androgenic activity of a test compound by measuring its ability to induce a reporter gene (luciferase) under the control of an androgen-responsive promoter in the AR-EcoScreen™ cell line.
Materials:
-
AR-EcoScreen™ cells (Chinese Hamster Ovary cells stably transfected with the human androgen receptor and a luciferase reporter gene)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Dextran-coated charcoal-stripped FBS (DCC-FBS) to remove endogenous steroids
-
Test compound (e.g., this compound) and reference androgen (e.g., dihydrotestosterone, DHT)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain AR-EcoScreen™ cells in standard culture medium. For the assay, switch to a medium containing DCC-FBS to reduce background androgenic activity.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare a dilution series of the test compound and the reference androgen (DHT) in the assay medium.
-
Treatment: Remove the seeding medium from the cells and add the prepared compound dilutions. Include appropriate controls (vehicle control, reference androgen).
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a humidified incubator.
-
Lysis and Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value (the concentration at which 50% of the maximal response is observed) for the test compound and the reference androgen.
Competitive Androgen Receptor Binding Assay Protocol
Objective: To determine the binding affinity of a test compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.
Materials:
-
Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Test compound and unlabeled reference androgen
-
Assay buffer
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Receptor Preparation: Prepare the androgen receptor source according to established protocols.
-
Assay Setup: In a series of tubes, combine the receptor preparation, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound or unlabeled reference androgen. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled androgen).
-
Incubation: Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal precipitation or filtration.
-
Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen). The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to that of the reference androgen.
Hershberger Bioassay Protocol
This protocol is a summary of the OECD Test Guideline 441.
Objective: To assess the androgenic or anti-androgenic activity of a test substance by measuring its effect on the weights of androgen-dependent tissues in castrated male rats.
Animals: Peripubertal castrated male rats.
Procedure:
-
Animal Preparation: Castrate male rats at a specific age.
-
Dosing: After a post-castration recovery period, administer the test substance daily for 10 consecutive days. For androgenicity testing, a vehicle control group and a reference androgen group are used. For anti-androgenicity testing, the test substance is co-administered with a reference androgen.
-
Necropsy: On the day after the last dose, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
-
Tissue Weighing: Record the wet weight of each tissue.
-
Data Analysis: Statistically compare the tissue weights of the treated groups to the appropriate control group. A significant increase in tissue weights indicates androgenic activity, while a significant decrease (in the presence of a reference androgen) indicates anti-androgenic activity.
Experimental Workflow and Visualization
A clear understanding of the experimental workflow is essential for the successful implementation of any assay. The following diagram illustrates the key steps in a typical cell-based androgen reporter gene assay.
Drostanolone Acetate: A Comparative Analysis of its Metabolic Profiles Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of the anabolic androgenic steroid (AAS) drostanolone acetate. While extensive research has elucidated its biotransformation in humans, data in other species remains limited. This document summarizes the known human metabolic pathways and provides a predictive comparison for equine and bovine species based on established principles of steroid metabolism.
Human Metabolic Profile of this compound
Drostanolone, a derivative of dihydrotestosterone (DHT), undergoes extensive metabolism in the human body.[1] The primary routes of biotransformation involve Phase I (reduction and hydroxylation) and Phase II (conjugation) reactions, leading to the formation of various metabolites that are excreted in urine.[2][3][4]
Key Human Metabolites
Studies utilizing advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) have identified several key metabolites in human urine.[2][3][4] These are primarily in the form of glucuronide and sulfate conjugates.[2][3][4]
Table 1: Major Human Urinary Metabolites of this compound
| Metabolite Name | Chemical Structure | Conjugation | Reference |
| 3α-hydroxy-2α-methyl-5α-androstan-17-one | 2α-methyl-5α-androstane-3α-ol-17-one | Glucuronide | [3] |
| 2α-methyl-5α-androstan-17-one-3α-glucuronide (G1) | 2α-methyl-5α-androstan-17-one conjugated with glucuronic acid at the 3α position | Glucuronide | [2] |
| 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate (S4) | 2α-methyl-5α-androstan-17-one with a hydroxyl group at 6β and a sulfate conjugate at 3α | Sulfate | [2] |
| 2α,17α-dimethyl-5α-androstane-3α,17β-diol | 2α,17α-dimethyl-5α-androstane with hydroxyl groups at 3α and 17β | - | [5] |
| 2α-methyl-5α-androstane-3α,17β-diol | 2α-methyl-5α-androstane with hydroxyl groups at 3α and 17β | - | [5] |
Comparative Metabolic Profiles: Human vs. Equine and Bovine (Predictive Analysis)
Currently, there is a notable lack of specific studies on the metabolic fate of this compound in equine and bovine species. However, based on the well-documented metabolism of other anabolic steroids in these animals, a predictive comparison can be drawn.
Anabolic steroid metabolism in horses is known to be extensive, involving both Phase I and Phase II reactions.[6][7] A key difference from humans is the preference for sulfate versus glucuronide conjugation for certain steroids.[6] In cattle, metabolism of anabolic agents is also a significant clearance pathway, with metabolites often excreted as glucuronide and sulfate conjugates.
Table 2: Comparative Overview of this compound Metabolism
| Feature | Human (Established) | Equine (Predictive) | Bovine (Predictive) |
| Primary Biotransformation | Reduction, Hydroxylation, Conjugation | Reduction, Hydroxylation, Conjugation | Reduction, Hydroxylation, Conjugation |
| Major Phase I Metabolites | 3α-hydroxy-2α-methyl-5α-androstan-17-one | Likely similar reduced and hydroxylated metabolites. | Likely similar reduced and hydroxylated metabolites. |
| Predominant Conjugation | Glucuronidation and Sulfation | Potentially higher proportion of sulfated conjugates compared to humans. | Glucuronidation and Sulfation. |
| Key Excretory Metabolites | Glucuronide and sulfate conjugates of various metabolites. | Expected to be primarily sulfate and glucuronide conjugates. | Expected to be primarily glucuronide and sulfate conjugates. |
Experimental Protocols
The identification and quantification of this compound metabolites are predominantly achieved through sophisticated analytical methodologies.
Sample Preparation and Extraction
Urine samples are the primary matrix for drostanolone metabolite analysis.[2][4] A common procedure involves enzymatic hydrolysis with β-glucuronidase and arylsulfatase to cleave the conjugated metabolites, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the free steroids.[2][3]
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the detection of anabolic steroid metabolites.[3] After extraction and derivatization (e.g., trimethylsilylation), the metabolites are separated by gas chromatography and identified based on their mass spectra.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the direct analysis of both free and conjugated metabolites without the need for derivatization.[2][8] This method is particularly useful for identifying and quantifying intact glucuronide and sulfate conjugates.[2]
Visualizing the Pathways and Processes
Metabolic Pathway of this compound in Humans
The following diagram illustrates the primary metabolic transformations of this compound in humans.
Caption: Human metabolic pathway of this compound.
General Experimental Workflow for Metabolite Analysis
This diagram outlines the typical workflow for the analysis of this compound metabolites from urine samples.
Caption: Workflow for drostanolone metabolite analysis.
References
- 1. hdb.ugent.be [hdb.ugent.be]
- 2. Drostanolone propionate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Searching for new long-term urinary metabolites of metenolone and drostanolone using gas chromatography-mass spectrometry with a focus on non-hydrolysed sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of endogenous and exogenous anabolic agents in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of stanozolol and its metabolites in equine urine by liquid chromatography-electrospray ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drostanolone - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Drostanolone Acetate and Other Anabolic Steroids for Research Applications
This guide provides an objective comparison of drostanolone acetate against other common anabolic-androgenic steroids (AAS), focusing on data relevant to research and drug development. The information is presented to aid researchers in understanding the compound's relative efficacy and pharmacological profile.
Comparative Efficacy Data
The efficacy of an anabolic steroid is primarily determined by its anabolic (muscle-building) and androgenic (masculinizing) effects. These properties are often quantified by the anabolic:androgenic ratio, derived from preclinical models, and by the steroid's binding affinity for the androgen receptor (AR).
Anabolic and Androgenic Ratings:
Drostanolone is a derivative of dihydrotestosterone (DHT) with a methyl group at the C2α position, which enhances its anabolic properties and increases resistance to metabolic breakdown.[1] Its anabolic rating is considered moderate, while its androgenic strength is relatively low.[1]
Below is a comparative table of anabolic and androgenic ratings for several AAS, with Testosterone serving as the baseline reference (100:100).
| Steroid | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio |
| Testosterone | 100 | 100 | 1:1 |
| Drostanolone | 62 - 130 | 25 - 40 | ~3:1 |
| Nandrolone | 125 | 37 | ~3.4:1 |
| Oxandrolone | 322 - 630 | 24 | ~13:1 to 26:1 |
| Stanozolol | 320 | 30 | ~10.7:1 |
| Methenolone | 88 | 44 - 57 | ~1.5:1 to 2:1 |
Note: These values are derived from animal assays and provide a theoretical comparison. The exact potency in humans can vary.
Androgen Receptor (AR) Binding Affinity:
The primary mechanism of action for AAS is binding to and activating the androgen receptor.[2][3] The relative binding affinity (RBA) for the AR is a key indicator of a steroid's potential potency. Some studies show that many anabolic steroids interact with the AR, often with a lower RBA than testosterone or nandrolone.[4]
| Compound | Relative Binding Affinity (RBA) (%)* |
| Methyltrienolone (R1881) | 100 |
| Dihydrotestosterone (DHT) | 100 |
| Testosterone | 50 |
| Nandrolone | 50 |
| Drostanolone | 25 |
| Stanozolol | 30 |
| Methenolone | 40 |
*Values are approximate and can vary based on the specific assay conditions (e.g., tissue source such as skeletal muscle vs. prostate). Data is compiled relative to the high-affinity synthetic androgen R1881 or the natural androgen DHT.
Notably, some steroids with low in vitro binding affinity, such as stanozolol, can still be potent AR activators in vivo, suggesting that other factors like metabolism and cellular uptake play a significant role.[5]
Mechanism of Action: Androgen Receptor Signaling
Like all AAS, drostanolone exerts its effects by acting as an agonist for the androgen receptor.[6][7] Upon entering the cell, it binds to the AR in the cytoplasm. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs). This action modulates the transcription of target genes, leading to an increase in protein synthesis (anabolism) and other androgenic effects.[7]
As a DHT derivative, drostanolone is not a substrate for the aromatase enzyme, meaning it cannot be converted into estrogenic metabolites.[6][7] This lack of aromatization prevents estrogen-related side effects such as gynecomastia and water retention, a significant differentiator from testosterone and other aromatizable steroids.[8]
Experimental Protocols: The Hershberger Bioassay
The Hershberger bioassay is the standard in vivo method for assessing the androgenic and anabolic activity of a substance.[9][10] It utilizes a castrated prepubertal male rat model to minimize the influence of endogenous androgens.[9]
Detailed Methodology:
-
Animal Model: Immature, peripubertal male rats are surgically castrated. This creates a baseline state with low levels of endogenous androgens.[11]
-
Acclimation and Grouping: Following a recovery period, animals are randomized into treatment and control groups (a minimum of 6 animals per group is recommended).[10]
-
Administration:
-
Androgenic Agonist Assay: The test compound (e.g., this compound) is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.[9][10] A vehicle control group receives only the carrier substance.
-
Androgenic Antagonist Assay: To test for anti-androgenic effects, the test compound is co-administered with a reference androgen agonist like testosterone propionate.[9][12]
-
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized.[10] Five specific androgen-dependent tissues are carefully dissected and weighed:
-
Ventral Prostate (VP)
-
Seminal Vesicles (SV)
-
Levator Ani-Bulbocavernosus Muscle (LABC)
-
Cowper's Glands (COW)
-
Glans Penis (GP)
-
-
Data Analysis: The weights of these tissues from the treated groups are compared to the control group. A statistically significant increase in the weight of at least two of the five tissues indicates androgenic activity.[10] The LABC muscle is considered the primary indicator of anabolic (myotrophic) effects, while the VP and SV are key indicators of androgenic effects. The anabolic:androgenic ratio is calculated from the relative changes in these tissue weights.
Conclusion
In a research context, this compound presents a distinct profile. Its moderate anabolic potency is combined with low androgenicity and an inability to aromatize into estrogen. This makes it a valuable compound for studies where the specific effects of a non-estrogenic, DHT-derived steroid are being investigated. Its efficacy, as suggested by preclinical models, is lower than that of highly potent anabolics like oxandrolone or stanozolol but it provides a favorable separation of anabolic and androgenic effects. The standardized Hershberger assay remains the foundational protocol for empirically verifying and comparing these activities among different AAS compounds.
References
- 1. steroidal.com [steroidal.com]
- 2. Drostanolone (PIM 901) [inchem.org]
- 3. Drostanolone propionate: mechanism of action, clinical applications and side effects_Chemicalbook [chemicalbook.com]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drostanolone - Wikipedia [en.wikipedia.org]
- 7. Drostanolone propionate - Wikipedia [en.wikipedia.org]
- 8. moodycenteratx.com [moodycenteratx.com]
- 9. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. epa.gov [epa.gov]
- 12. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
A Comparative Guide to the Validation of Drostanolone Acetate Certified Reference Materials
For researchers, scientists, and professionals in drug development, the quality and accuracy of certified reference materials (CRMs) are paramount for ensuring reliable and reproducible results. This guide provides an objective comparison of key validation parameters for drostanolone acetate (Masteron) CRMs, supported by detailed experimental protocols and visual workflows. This compound is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. As an agonist of the androgen receptor, its accurate quantification is crucial in various research and testing applications.[1][2]
Comparison of this compound CRM Specifications
The validation of a CRM involves a comprehensive assessment of its identity, purity, and stability. The following tables present a summary of typical quantitative data for this compound CRMs from two hypothetical suppliers, illustrating the key parameters that should be considered when selecting a reference material.
Table 1: Certified Purity and Impurity Profile
| Parameter | Supplier A (Lot: A123) | Supplier B (Lot: B456) |
| Certified Purity (by qNMR) | 99.8% ± 0.1% | 99.5% ± 0.2% |
| Purity (by HPLC-UV) | 99.9% | 99.6% |
| Related Impurity 1 | 0.05% | 0.15% |
| Related Impurity 2 | 0.03% | 0.10% |
| Any Other Individual Impurity | < 0.02% | < 0.05% |
| Total Impurities | 0.10% | 0.40% |
| Residual Solvents (GC-HS) | < 0.01% | < 0.03% |
| Water Content (Karl Fischer) | 0.08% | 0.12% |
Table 2: Physicochemical and Analytical Data
| Parameter | Supplier A (Lot: A123) | Supplier B (Lot: B456) |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | ¹H NMR, MS, IR |
| Melting Point | 118-120 °C | 117-121 °C |
| Specific Optical Rotation | +24° to +28° | +23° to +29° |
| Homogeneity | Complies | Complies |
| Stability | Stable | Stable |
Experimental Protocols
Detailed methodologies are essential for the accurate validation and comparison of CRMs. The following are protocols for key experiments typically cited in the certification of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of the this compound CRM is prepared in the mobile phase. The solution is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by determining the area percentage of the main peak relative to the total peak area.
Identity Confirmation by Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Procedure: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is recorded. The molecular ion peak and fragmentation pattern are compared with the known spectrum of this compound to confirm its identity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic anhydride).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Procedure: Accurately weighed amounts of the this compound CRM and the internal standard are dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired under quantitative conditions (ensuring complete relaxation of the signals). The purity of the this compound is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard.
Visualizing the Validation Workflow and Mechanism of Action
To further clarify the processes involved in CRM validation and the biological context of this compound, the following diagrams are provided.
The diagram above illustrates the sequential process for the validation of a Certified Reference Material, from initial synthesis to final certification.
This diagram depicts the mechanism of action for this compound, highlighting its interaction with the androgen receptor to elicit its anabolic effects.
References
Safety Operating Guide
Navigating the Disposal of Drostanolone Acetate: A Guide for Laboratory Professionals
The proper disposal of Drostanolone acetate, a Schedule III controlled substance, is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to prevent environmental contamination and ensure the secure and non-retrievable destruction of the compound. This guide provides a comprehensive overview of the necessary procedures, emphasizing safety and logistical considerations.
Understanding the Regulatory Landscape
This compound falls under the purview of the Drug Enforcement Administration (DEA) in the United States. As such, its disposal is subject to stringent federal regulations. The primary goal of these regulations is to render the controlled substance "non-retrievable," meaning it cannot be transformed back into a usable form.[1] It is illegal to dispose of controlled substances down the drain or in regular trash.[1]
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on whether it is considered "inventory" (expired, unwanted, or excess) or "wastage" (residual amounts from preparation or administration).
1. Disposal of Inventory (Expired or Unwanted this compound):
Expired, unwanted, or damaged containers of this compound with recoverable contents must be disposed of through a DEA-registered reverse distributor.[2] This is the required method for all bulk quantities of the substance.
-
Step 1: Segregation and Labeling: Clearly label the containers intended for disposal with "Expired - To Be Disposed" and segregate them from active inventory within a secure, locked storage location.[2]
-
Step 2: Contact Your Institution's Environmental Health & Safety (EH&S) Office: Your institutional EH&S department will have established procedures and contracts with reverse distributors.[2][3][4] They will guide you through the necessary paperwork and pickup schedule.
-
Step 3: Documentation: Meticulously document the name of the substance, quantity, and date of transfer to the reverse distributor. For Schedule I or II substances, a DEA Form 222 is required; for Schedule III substances like this compound, thorough internal records are crucial.[2] A copy of all disposal records must be maintained for a minimum of three years.[1]
2. Disposal of "Wastage" (Non-Recoverable Residuals):
For minute, non-recoverable amounts of this compound remaining in vials or syringes after use, direct disposal in a designated sharps container may be permissible.[2]
-
Step 1: Rendering Non-Recoverable: Ensure that the residual amount cannot be practically drawn out or utilized.
-
Step 2: Witnessed Destruction (if applicable): Some institutional protocols may require that the "wasting" of the residual substance be witnessed by two authorized individuals who will then co-sign the usage log.[2]
-
Step 3: Disposal of Empty Containers: Empty vials and syringes that contained this compound should be disposed of in a biohazard sharps container.[2][5] Before disposal, any labels on the containers should be removed or made unreadable to protect confidential information.[1] The disposal of the empty container must be logged in the registrant's records.[1][5]
3. Handling Spills:
In the event of a spill, the primary goal is to contain and clean the substance safely.
-
Step 1: Secure the Area: Evacuate non-essential personnel and ensure proper ventilation.
-
Step 2: Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and eye protection. For powdered forms, a respirator may be necessary.[6]
-
Step 3: Containment and Cleanup: Absorb liquid spills with an inert material. For solid spills, carefully scoop the material into a designated waste container.
-
Step 4: Disposal of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, paper towels) are considered hazardous waste and must be disposed of accordingly through your institution's EH&S office.[1][2]
-
Step 5: Documentation: Document the spill and the amount of lost substance in your inventory records. If the spill is not recoverable, two witnesses should sign the record. A DEA Form 41 is required for reporting the loss of recoverable controlled substances.[2][5]
Quantitative Disposal Data Summary
| Disposal Scenario | Recommended Method | Key Considerations |
| Bulk/Expired Inventory | DEA-Registered Reverse Distributor | Segregate and label waste. Contact institutional EH&S. Maintain disposal records for at least 3 years.[1][2] |
| Non-Recoverable "Wastage" | Biohazard Sharps Container | Ensure substance is truly non-recoverable. Witnessed destruction may be required.[2] |
| Empty Vials/Syringes | Biohazard Sharps Container | Remove or deface labels before disposal.[1][5] |
| Spill Cleanup Materials | Hazardous Waste Disposal | Collect all contaminated materials for EH&S pickup.[1][2] |
Disposal Workflow for this compound
References
- 1. campus.und.edu [campus.und.edu]
- 2. research-compliance.umich.edu [research-compliance.umich.edu]
- 3. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. unthsc.edu [unthsc.edu]
- 6. research.uga.edu [research.uga.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
